molecular formula C10H15BO3 B1335864 3-Butoxyphenylboronic acid CAS No. 352534-81-7

3-Butoxyphenylboronic acid

Cat. No.: B1335864
CAS No.: 352534-81-7
M. Wt: 194.04 g/mol
InChI Key: ZTRKYYYDXARQRD-UHFFFAOYSA-N
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Description

3-Butoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRKYYYDXARQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408163
Record name 3-Butoxyphenylboronic acid
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Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-81-7
Record name 3-Butoxyphenylboronic acid
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Record name 3-Butoxyphenylboronic Acid
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Foundational & Exploratory

3-Butoxyphenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Butoxyphenylboronic Acid

Introduction

This compound is a valuable organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The butoxy-substituted phenylboronic acid motif allows for the introduction of this specific functional group into a variety of molecular scaffolds, influencing properties such as lipophilicity and molecular interactions.

This guide provides a comprehensive protocol for the synthesis of this compound, targeted at researchers and professionals in chemical and drug development. The primary synthetic route detailed herein involves the formation of an organometallic intermediate from 1-bromo-3-butoxybenzene, followed by borylation and subsequent hydrolysis.

Core Synthesis Pathway

The most common and efficient method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[4][5] This guide details a protocol adapted from the synthesis of the analogous 3-methoxyphenylboronic acid, utilizing an organolithium intermediate.[6]

The synthesis proceeds in three main stages:

  • Lithiation (Halogen-Metal Exchange): 1-Bromo-3-butoxybenzene is reacted with n-butyllithium at a low temperature to form the highly reactive 3-butoxyphenyllithium intermediate.

  • Borylation: The organolithium species acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester intermediate.[4][7]

  • Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.

Data Presentation

Quantitative data, including reagent specifications and typical reaction parameters, are summarized in the tables below for clarity and reproducibility.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier Example
1-Bromo-3-butoxybenzeneC₁₀H₁₃BrO229.11≥97%Sigma-Aldrich, TCI
n-ButyllithiumC₄H₉Li64.062.5 M in hexanesSigma-Aldrich, Acros
Trimethyl BorateC₃H₉BO₃103.91≥99%Sigma-Aldrich, Alfa Aesar
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Various
Hydrochloric Acid (HCl)HCl36.461 M (aqueous)Various
Diethyl Ether(C₂H₅)₂O74.12AnhydrousVarious
Magnesium SulfateMgSO₄120.37AnhydrousVarious
HexanesC₆H₁₄86.18ACS GradeVarious

Table 2: Reaction Parameters and Expected Outcomes

ParameterValueNotes
Scale50 mmol (11.46 g of 1-bromo-3-butoxybenzene)Can be scaled as needed.
Solvent Volume (THF)200 mLAnhydrous conditions are critical.[8]
n-Butyllithium1.1 eq (22 mL of 2.5 M solution)Added dropwise to control temperature.
Trimethyl Borate3.0 eq (150 mmol, 16.4 mL)Excess used to drive the reaction.
Reaction Temperature-78 °C to Room TemperatureLow temperature minimizes side reactions.[4][6]
Reaction Time~4 hours (pre-hydrolysis) + 12 hours (hydrolysis)Monitored by TLC.
Expected Yield 85-95% Based on analogous syntheses.[6]
Purity >95% After recrystallization.
Product Form White to off-white crystalline solid-

Experimental Protocol

Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

1. Reaction Setup: a. Assemble a three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer or temperature probe, a dropping funnel, and a nitrogen inlet. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

2. Lithiation: a. To the reaction flask, add 1-bromo-3-butoxybenzene (11.46 g, 50 mmol) and anhydrous tetrahydrofuran (200 mL). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed -70 °C. d. Stir the resulting mixture at -78 °C for an additional 1 hour.

3. Borylation: a. While maintaining the temperature at -78 °C, slowly add trimethyl borate (16.4 mL, 150 mmol) dropwise to the reaction mixture. Control the addition rate to keep the internal temperature below -70 °C. b. After the addition is complete, continue stirring the mixture at -78 °C for 1 hour.

4. Hydrolysis and Workup: a. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2 hours. b. Once at room temperature, slowly add 1 M hydrochloric acid (160 mL) to the flask while stirring. c. Continue stirring the biphasic mixture vigorously at room temperature for 12-15 hours to ensure complete hydrolysis. d. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 75 mL). e. Combine all organic layers and wash them sequentially with water (50 mL) and saturated brine (50 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification: a. The crude product obtained is typically a solid. Recrystallize the solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure this compound as a white crystalline solid. b. Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the reaction mechanism.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification Setup Flame-dry 3-neck RBF under N2 Add_Reactant Add 1-bromo-3-butoxybenzene and anhydrous THF Setup->Add_Reactant Cooling Cool to -78 °C Add_Reactant->Cooling Lithiation Add n-BuLi dropwise (T < -70 °C) Cooling->Lithiation Borylation Add Trimethyl Borate dropwise (T < -70 °C) Lithiation->Borylation Warm_Up Warm to Room Temperature Borylation->Warm_Up Hydrolysis Add 1M HCl and stir 12h Warm_Up->Hydrolysis Extraction Extract with Diethyl Ether Hydrolysis->Extraction Wash Wash with H2O and Brine Extraction->Wash Dry_Concentrate Dry (MgSO4) & Concentrate Wash->Dry_Concentrate Purify Recrystallize from Hexanes/EtOAc Dry_Concentrate->Purify Product Product Purify->Product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism Reactant1 1-Bromo-3-butoxybenzene Intermediate1 3-Butoxyphenyllithium Reactant1->Intermediate1 Lithiation (-78 °C, THF) Reactant2 n-Butyllithium (n-BuLi) Reactant3 Trimethyl Borate B(OMe)3 Intermediate2 Boronate Ester Complex Reactant4 H3O+ (Acidic Workup) Product This compound Intermediate1->Intermediate2 Borylation Intermediate2->Product Hydrolysis

References

3-Butoxyphenylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of 3-Butoxyphenylboronic acid, a versatile building block in modern organic chemistry and medicinal research.

Core Chemical Properties

This compound is a member of the arylboronic acid family, characterized by a phenyl ring substituted with both a butoxy group and a boronic acid moiety. This substitution pattern imparts specific physicochemical properties that are advantageous in various chemical transformations. The butoxy group, in particular, can influence the compound's solubility and electronic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅BO₃[1]
Molecular Weight 194.04 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 93 °C (literature)[1]
Boiling Point Predicted: 356.6 ± 52.0 °C[2] (Predicted for a similar compound)
pKa Predicted: ~8.8 - 9.2General prediction for phenylboronic acids[3][4][5][6][7]
Solubility Soluble in many polar organic solvents. Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[8][9] The butoxy group is expected to enhance solubility in less polar organic solvents compared to unsubstituted phenylboronic acid.[8][9]
CAS Number 352534-81-7[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically follows a standard procedure for the preparation of arylboronic acids, most commonly via the reaction of a Grignard or organolithium reagent with a trialkyl borate.[10][11][12]

Methodology:

  • Formation of the Organometallic Reagent: 1-Bromo-3-butoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent (3-Butoxyphenylmagnesium bromide). Alternatively, an organolithium reagent can be generated by reacting 1-bromo-3-butoxybenzene with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C).

  • Borylation: The freshly prepared organometallic reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperature (-78 °C). The reaction mixture is allowed to slowly warm to room temperature.

  • Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to yield the final product, this compound.

  • Purification: The crude product is typically purified by extraction and subsequent recrystallization from an appropriate solvent system.

Synthesis_Workflow reagent1 1-Bromo-3-butoxybenzene step1 Formation of Organometallic Reagent reagent1->step1 reagent2 Mg or n-BuLi reagent2->step1 reagent3 Trialkyl borate step2 Borylation reagent3->step2 reagent4 Aqueous Acid step3 Hydrolysis reagent4->step3 step1->step2 Intermediate step2->step3 Boronic Ester product This compound step3->product

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][13]

General Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent or solvent mixture. Common choices include toluene, dioxane, or a mixture of an organic solvent with water.

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki_Coupling_Workflow reagents Aryl Halide This compound Pd Catalyst Base degas Degassing (Ar or N2) reagents->degas solvent Solvent solvent->degas reaction Heating (80-110 °C) degas->reaction workup Work-up & Purification reaction->workup product Biaryl Product workup->product Enzyme_Inhibition boronic_acid This compound active_site Active Site (with Serine residue) boronic_acid->active_site Reversible covalent bond enzyme Target Enzyme (e.g., Serine Protease) enzyme->active_site inhibition Enzyme Inhibition active_site->inhibition downstream Modulation of Downstream Signaling inhibition->downstream Drug_Delivery drug_carrier Drug Carrier (e.g., Nanoparticle) boronic_acid This compound (Targeting Ligand) drug_carrier->boronic_acid Functionalization binding Targeted Binding boronic_acid->binding cancer_cell Cancer Cell sialic_acid Sialic Acid (cis-diol) cancer_cell->sialic_acid sialic_acid->binding drug_release Drug Release binding->drug_release

References

Introduction to 3-Butoxyphenylboronic Acid and its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Butoxyphenylboronic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally analogous compounds, namely phenylboronic acid and isomers of isobutoxyphenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs.

This compound is an organoboron compound of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The efficiency of such synthetic transformations, as well as the ease of purification and formulation, is critically dependent on the solubility of the boronic acid in the chosen solvent system. A thorough understanding of its solubility profile is therefore essential for optimizing reaction conditions, maximizing yields, and developing robust manufacturing processes.

Boronic acids, in general, exhibit a range of solubilities in organic solvents, influenced by factors such as the polarity of the solvent and the nature of substituents on the phenyl ring. While specific data for this compound is scarce, the solubility of phenylboronic acid and its alkoxy-substituted derivatives can provide valuable insights into its expected behavior.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. The data is presented as mole fraction solubility at various temperatures. This information serves as a useful guide for solvent selection in applications involving this compound. The introduction of an alkoxy group, such as the butoxy group, generally increases the solubility in many organic solvents compared to the parent phenylboronic acid.[1][2]

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [3]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108

Table 2: Qualitative and Quantitative Solubility of Phenylboronic Acid in Organic Solvents [4][5][6]

SolventQualitative Solubility
AcetoneHigh
3-PentanoneHigh
Dipropyl etherHigh
ChloroformModerate
MethylcyclohexaneVery low
HexanesPoorly soluble
Carbon TetrachloridePoorly soluble

It is important to note that the solubility of boronic acids can be complicated by their tendency to form cyclic anhydrides, known as boroxines, upon dehydration.[7] This equilibrium between the acid and anhydride form is dependent on the solvent and temperature and can influence solubility measurements.[7]

Experimental Protocols for Solubility Determination

A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic method.[1][2][4] This method is based on observing the disappearance of turbidity in a solid-liquid mixture as the temperature is gradually increased.

Dynamic Method for Solubility Determination

Objective: To determine the temperature at which a known concentration of a boronic acid completely dissolves in a specific solvent, thereby defining a point on the solubility curve.

Materials and Equipment:

  • This compound (or analog)

  • High-purity organic solvents

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating thermostat bath for precise temperature control

  • Calibrated thermometer or temperature probe (e.g., Pt100)

  • Luminance probe or a combination of a light source (e.g., LED or laser) and a photodetector to measure light transmittance

  • Analytical balance for accurate weighing

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition of this mixture is known.

  • Initial State: The mixture is typically a turbid slurry at the initial temperature, with undissolved solid boronic acid dispersed in the solvent.

  • Controlled Heating: The jacketed vessel is heated slowly and at a constant rate (e.g., 0.1 K/min) using the circulating thermostat bath. The mixture is continuously stirred to ensure homogeneity.

  • Turbidity Measurement: The luminance probe or light detector continuously monitors the intensity of light passing through the mixture. As the temperature increases, the boronic acid dissolves, and the turbidity of the mixture decreases, leading to an increase in light transmittance.

  • Equilibrium Point Determination: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity, which then stabilizes.

  • Data Collection: The experiment is repeated for various compositions of the boronic acid and solvent to generate a series of data points (temperature vs. mole fraction).

  • Solubility Curve Construction: The collected data points are plotted to construct a solubility curve for the this compound in the specific solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the dynamic method of solubility determination.

G start Start prep Weigh Boronic Acid and Solvent start->prep mix Prepare Slurry in Jacketed Vessel prep->mix heat Slow, Controlled Heating with Stirring mix->heat monitor Monitor Turbidity (Light Transmittance) heat->monitor endpoint Detect Endpoint (Clear Solution) monitor->endpoint record Record Temperature and Composition endpoint->record plot Plot Data Point (T vs. Mole Fraction) record->plot more_data More Compositions? plot->more_data more_data->prep Yes curve Construct Solubility Curve more_data->curve No end End curve->end

Caption: Workflow for determining boronic acid solubility via the dynamic method.

Application Context: The Suzuki-Miyaura Coupling Reaction

The solubility of this compound is a critical parameter in its primary application, the Suzuki-Miyaura cross-coupling reaction. The reaction requires the dissolution of the boronic acid, an organic halide, a palladium catalyst, and a base in a suitable solvent system for the catalytic cycle to proceed efficiently.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_complex R-Pd(II)L_n-Ar transmetalation->pd_ar_complex boronate Ar-B(OR)3^- boronate->transmetalation boronic_acid Ar-B(OH)2 (this compound) boronic_acid->boronate + Base base Base (e.g., K2CO3) base->boronate reductive_elimination Reductive Elimination pd_ar_complex->reductive_elimination reductive_elimination->pd0 product R-Ar (Coupled Product) reductive_elimination->product halide R-X (Organic Halide) halide->oxidative_addition

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 3-Butoxyphenylboronic Acid (CAS 352534-81-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyphenylboronic acid, registered under CAS number 352534-81-7, is a substituted arylboronic acid. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. These compounds have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them crucial building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 352534-81-7
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
IUPAC Name (3-butoxyphenyl)boronic acid
Synonyms 3-Butoxybenzeneboronic acid
Appearance White to off-white powder or crystal
Purity Typically ≥95%
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents like methanol, and tetrahydrofuran.

Synthesis

The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process: the formation of an organometallic intermediate from a corresponding aryl halide, followed by borylation and hydrolysis.

G A 3-Bromo-1-butoxybenzene B Organometallic Intermediate (e.g., Grignard Reagent) A->B 1. Formation of Organometallic F D Boronate Ester Intermediate B->D 2. Borylation C Trialkyl borate (e.g., Trimethyl borate) C->D E This compound D->E 3. Hydrolysis G F Mg or n-BuLi G Acidic Workup (e.g., HCl)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Phenylboronic Acid Derivative via Grignard Reaction

Materials:

  • 3-Bromo-1-butoxybenzene

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate (B(OCH₃)₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, magnesium turnings are placed. A solution of 3-bromo-1-butoxybenzene in anhydrous ether or THF is added dropwise via a dropping funnel. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. The mixture is typically stirred until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled (e.g., to -78 °C using a dry ice/acetone bath). A solution of trimethyl borate in the same anhydrous solvent is added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. This hydrolyzes the intermediate boronate ester to the desired boronic acid.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

G center Pd(0)L_n A Oxidative Addition PdII_A Ar-Pd(II)-X center->PdII_A Oxidative Addition B Transmetalation C Reductive Elimination ArX Ar-X (Aryl Halide) ArX->PdII_A ArBOH2 Ar'-B(OH)₂ (this compound) PdII_B Ar-Pd(II)-Ar' ArBOH2->PdII_B ArAr Ar-Ar' (Coupled Product) Base Base Base->PdII_A PdII_A->PdII_B Transmetalation PdII_B->center Reductive Elimination PdII_B->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (typically 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water, DMF)

  • Standard reaction glassware

  • Inert atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask are added the aryl halide, this compound, the base, and a magnetic stir bar.

  • Solvent and Catalyst Addition: The solvent system is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst is then added under the inert atmosphere.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data on the biological activity, mechanism of action, or involvement in signaling pathways for this compound. However, the broader class of boronic acids has garnered significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors.

Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to their inhibition. For instance, bortezomib, a dipeptidyl boronic acid, is a potent proteasome inhibitor used in cancer therapy. The boronic acid moiety is crucial for its mechanism of action.

Given that this compound is a relatively simple arylboronic acid, it is more likely to be used as a synthetic intermediate in the construction of more complex, biologically active molecules rather than possessing significant intrinsic biological activity itself. Researchers may incorporate the 3-butoxyphenyl moiety into larger scaffolds to probe structure-activity relationships (SAR) of a particular biological target. The butoxy group can influence properties such as lipophilicity, which can in turn affect cell permeability and metabolic stability.

Future research may explore the potential for this compound and its derivatives to interact with specific biological targets. A hypothetical workflow for such an investigation is presented below.

G A This compound or its derivatives B High-Throughput Screening (HTS) against enzyme/receptor panels A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In vitro and in vivo biological evaluation D->E F Target Identification and Validation E->F G Signaling Pathway Analysis F->G

An In-depth Technical Guide to the Reactivity of 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxyphenylboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its application in Suzuki-Miyaura and Chan-Lam couplings. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to facilitate its effective utilization in research and drug development.

Introduction

Boronic acids and their derivatives have emerged as indispensable reagents in organic synthesis, largely due to their stability, low toxicity, and broad functional group tolerance.[1] this compound, a member of the arylboronic acid family, is distinguished by the presence of a butoxy group at the meta-position of the phenyl ring. This substituent influences the electronic properties and solubility of the molecule, thereby affecting its reactivity in various chemical transformations.

The primary utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds and the Chan-Lam coupling for the formation of carbon-heteroatom bonds.[2][3] These reactions are fundamental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₅BO₃[5]
Molecular Weight 194.04 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 93-98 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water.General knowledge on phenylboronic acids
Storage Store in a cool, dry place away from light and moisture.General knowledge on boronic acids

Core Reactivity and Key Reactions

The reactivity of this compound is dominated by the chemistry of the boronic acid functional group. The carbon-boron bond can be readily cleaved and transferred to a transition metal catalyst, which then facilitates the formation of new bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is one of the most powerful and widely used methods for the synthesis of biaryl compounds.[4]

Reaction Scheme:

Where Ar = 3-Butoxyphenyl, and R-X = Aryl/Vinyl Halide or Triflate

The butoxy group on the phenyl ring can influence the reaction kinetics and yield, and its steric and electronic effects should be considered when designing a synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol that can be adapted for specific substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v) or 1,4-dioxane and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)9012~92 (expected)[6]
4-BromotoluenePd(dppf)Cl₂ (2)K₂CO₃Toluene/H₂O (4:1)1008High (expected)
1-Bromo-4-fluorobenzenePd₂(dba)₃/SPhos (1)Cs₂CO₃Dioxane806High (expected)

Note: The yields provided are based on similar reactions with other arylboronic acids and serve as an estimation. Actual yields may vary depending on the specific reaction conditions and substrates.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation [Ar'-B(OH)₃]⁻ Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₃⁻ Ar'-B(OH)₃⁻ Ar'-B(OH)₂->Ar'-B(OH)₃⁻ Base (OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an organoboron reagent and an amine, alcohol, or thiol. This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of N- and O-arylated compounds.[3]

Reaction Scheme:

Where Ar = 3-Butoxyphenyl, and Nu-H = Amine or Alcohol

Experimental Protocol: General Procedure for Chan-Lam Amination

The following is a general protocol for the N-arylation of an amine with this compound.

  • Reaction Setup: In a reaction vessel, combine the amine (1.0 equiv), this compound (1.5-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or methanol.

  • Reaction: Stir the mixture at room temperature, open to the air, which serves as the oxidant.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonia or a saturated solution of EDTA to remove the copper catalyst. Subsequently, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation ArB(OH)₂ Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination R₂NH Ar-Cu(II)-NHR₂ Ar-Cu(II)-NHR₂ Coordination->Ar-Cu(II)-NHR₂ Oxidation Oxidation Ar-Cu(II)-NHR₂->Oxidation O₂ Ar-Cu(III)-NHR₂ Ar-Cu(III)-NHR₂ Oxidation->Ar-Cu(III)-NHR₂ Reductive Elimination Reductive Elimination Ar-Cu(III)-NHR₂->Reductive Elimination Ar-NR₂ Cu(I) Cu(I) Reductive Elimination->Cu(I) Cu(I)->Cu(II) Oxidation (O₂)

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Experimental Workflow Visualization

A typical experimental workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Aryl Halide, This compound, Base, and Catalyst Combine Combine in Schlenk Flask Reactants->Combine Solvent Degas Solvent Solvent->Combine Inert Purge with Inert Gas Combine->Inert Heat Heat to Desired Temperature Inert->Heat Stir Stir Vigorously Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Liquid-Liquid Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura and Chan-Lam couplings, respectively, makes it a key reagent for the synthesis of a wide array of complex organic molecules. This guide provides the fundamental knowledge, including physicochemical properties, key reactions with detailed protocols, and illustrative workflows, to enable researchers and drug development professionals to effectively harness the reactivity of this compound in their synthetic endeavors. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the applications of this versatile compound.

References

Spectral Analysis of 3-Butoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-butoxyphenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide presents a combination of data from closely related analogs and predicted values to offer a comprehensive analytical profile.

Core Spectral Data

The following tables summarize the expected and observed spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Reference Chemical Shift (δ, ppm) for Analogs Multiplicity Coupling Constant (J, Hz)
Ar-H7.6 - 7.87.64 (d, J = 7.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1]m-
Ar-H7.3 - 7.57.38 (dd, J = 8.0, 7.5 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1]t~7.5
Ar-H7.0 - 7.27.09 (ddd, J = 8.0, 2.5, 1 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1]d~8.0
B(OH)₂8.0 - 8.2Not always observed due to exchangebr s-
-OCH₂-~4.0-t~6.5
-CH₂-~1.75-sextet~7.5
-CH₂-~1.5-sextet~7.5
-CH₃~0.95-t~7.4

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Reference Chemical Shift (δ, ppm) for Analogs
C-BNot typically observedThe carbon adjacent to boron was not detected[1]
Ar-C-O~158157.2 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C~130129.4 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C~122121.1 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C~118118.3 for 3-isopropoxyphenylboronic acid catechol ester[1]
Ar-C~116116.0 for 3-isopropoxyphenylboronic acid catechol ester[1]
-OCH₂-~68-
-CH₂-~31-
-CH₂-~19-
-CH₃~14-

Note: The carbon atom attached to the boron atom is often not observed in the ¹³C NMR spectrum due to quadrupolar relaxation.

Table 3: IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Reference Wavenumber (cm⁻¹) for Analogs
O-H stretch (B-OH)3200-3600 (broad)3070 for 3-isopropoxyphenylboronic acid catechol ester[1]
C-H stretch (aromatic)3000-31003070 for 3-isopropoxyphenylboronic acid catechol ester[1]
C-H stretch (aliphatic)2850-30002987, 2973, 2929, 2881 for 3-isopropoxyphenylboronic acid catechol ester[1]
C=C stretch (aromatic)1550-16501567 for 3-isopropoxyphenylboronic acid catechol ester[1]
B-O stretch1300-14001369 for 3-isopropoxyphenylboronic acid catechol ester[1]
C-O stretch (ether)1200-13001241 for 3-isopropoxyphenylboronic acid catechol ester[1]
Table 4: Mass Spectrometry Data
Ion Predicted m/z Description Reference m/z for Analogs
[M+H]⁺195.11Protonated molecular ion255.1187 for C₁₅H₁₅BO₃ [M+H]⁺ (3-isopropoxyphenylboronic acid derivative)[1]
[M-H₂O+H]⁺177.10Loss of water from the protonated molecule-
[M-C₄H₈+H]⁺139.05Loss of butene from the protonated molecule-

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as boronic acids can form trimers (boroxines) in non-polar solvents, leading to complex and potentially uninterpretable spectra. Using a protic solvent like methanol-d₄ can help break up these oligomers.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is common for observing [M+H]⁺ ions.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Confirmation ir IR Spectroscopy synthesis->ir Functional Group ID ms Mass Spectrometry synthesis->ms Molecular Weight structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Caption: General workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to Suzuki-Miyaura Coupling with Boronic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction has become an indispensable tool in the construction of complex organic molecules, particularly in the pharmaceutical industry for the synthesis of biaryl motifs commonly found in drug candidates.[1][2] Its widespread adoption is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboronic acids as coupling partners.[2]

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated palladium(0) complex (typically bearing phosphine ligands, L). This step, often considered rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a palladium(II) intermediate.

2. Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (R²-B(OR)₂(OH)⁻). This "ate" complex then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex.

3. Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired carbon-carbon bond (R¹-R²), and the palladium catalyst is regenerated in its active palladium(0) state, ready to participate in another catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 halide_boron_waste X⁻ + B(OH)₃ transmetalation->halide_boron_waste boronic_acid R²-B(OH)₂ ate_complex [R²-B(OH)₃]⁻ boronic_acid->ate_complex + OH⁻ base Base (e.g., OH⁻) ate_complex->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Quench, and Extract reaction->workup purification Dry, Concentrate, and Purify (e.g., Chromatography) workup->purification product Isolated Product purification->product

References

The Butoxy Group: A Modulator of Phenylboronic Acid Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of these compounds is profoundly influenced by the substituents on the phenyl ring. This technical guide provides a detailed examination of the role of the butoxy group as a substituent, focusing on its electronic and steric effects on the reactivity of the phenylboronic acid moiety. Through an analysis of established mechanistic principles, comparative quantitative data, and detailed experimental protocols, this document serves as a comprehensive resource for professionals in chemical research and drug development. The butoxy group, acting primarily as an electron-donating group, enhances the nucleophilicity of the boronic acid, thereby accelerating the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle and often leading to higher reaction yields.

Core Concepts: Substituent Effects in Phenylboronic Acid Chemistry

The utility of a substituted phenylboronic acid in cross-coupling reactions is governed by a combination of electronic and steric effects. These factors primarily impact the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1]

  • Electronic Effects : These are the inductive and resonance effects of a substituent that alter the electron density on the phenyl ring and at the boronic acid functional group.

    • Electron-Donating Groups (EDGs) , such as alkoxy groups (e.g., butoxy), increase the electron density on the aryl ring. This enhanced nucleophilicity facilitates the transfer of the aryl group to the electropositive palladium center during transmetalation, generally increasing the reaction rate.[1]

    • Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the aryl ring. This reduced nucleophilicity can slow the transmetalation step.[2]

  • Steric Effects : This refers to the spatial arrangement of atoms and the physical bulk of the substituent. Large, bulky groups, particularly in the ortho position, can physically hinder the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby impeding the reaction.[3][4]

The interplay of these effects is critical for reaction outcomes. The following diagram illustrates the logical relationship between substituent properties and their impact on the Suzuki-Miyaura reaction.

SubstituentEffects substituent Substituent on Phenylboronic Acid electronic Electronic Effects (Inductive/Resonance) substituent->electronic steric Steric Effects (Bulk/Position) substituent->steric edg Electron-Donating Group (e.g., -OBu) electronic->edg is an ewg Electron-Withdrawing Group (e.g., -NO2) electronic->ewg is an steric_hindrance Steric Hindrance (e.g., ortho-group) steric->steric_hindrance causes increase Increases Reactivity (Faster Transmetalation) edg->increase leads to decrease Decreases Reactivity (Slower Transmetalation) ewg->decrease leads to steric_hindrance->decrease leads to reactivity Reactivity in Suzuki-Miyaura Coupling increase->reactivity impacts decrease->reactivity impacts

Figure 1. Logical flow of substituent effects on reactivity.

The Specific Role of the Butoxy Group

Electronic Profile

The butoxy group (-O(CH₂)₃CH₃), when attached to a phenyl ring, functions as a potent electron-donating group through resonance. The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density of the ring. While it has a weak electron-withdrawing inductive effect due to the oxygen's electronegativity, the resonance effect is dominant, especially when the group is in the para position.

The Hammett equation provides a quantitative measure of a substituent's electronic influence through the substituent constant (σ).[5] A negative σ value indicates an electron-donating character. The para-butoxy group has a Hammett constant (σₚ) of -0.32, which is comparable to other common alkoxy groups and confirms its strong electron-donating nature.[6]

SubstituentHammett Constant (σₚ)Electronic Effect
Hydrogen (-H)0.00Neutral (Reference)
n-Butoxy (-O(CH₂)₃CH₃) -0.32 [6]Strong Electron-Donating
Methoxy (-OCH₃)-0.27[7]Strong Electron-Donating
Methyl (-CH₃)-0.17[7]Weak Electron-Donating
Chloro (-Cl)+0.23[7]Electron-Withdrawing
Nitro (-NO₂)+0.78[7]Strong Electron-Withdrawing
Table 1. Comparison of Hammett constants (σₚ) for various para-substituents.

This strong electron-donating character makes 4-butoxyphenylboronic acid a highly reactive coupling partner in Suzuki-Miyaura reactions, often leading to higher yields and faster reaction times compared to unsubstituted or electron-deficient phenylboronic acids.

Steric Profile

The butoxy group is larger than a methoxy or ethoxy group. However, when placed in the para position, its steric bulk is remote from the boronic acid moiety. Consequently, it does not significantly hinder the approach to the palladium catalyst, and its steric impact on the reaction rate is generally considered minimal.[4] The dominant influence remains its electronic effect.

Quantitative Reactivity in Suzuki-Miyaura Coupling

While direct, side-by-side kinetic studies are not extensively documented in a single report, a comparative analysis of published data demonstrates the enhanced reactivity of phenylboronic acids bearing electron-donating alkoxy groups. The following table provides representative yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with aryl bromides under similar palladium-catalyzed conditions, illustrating the general trend.

Phenylboronic AcidAryl Halide PartnerCatalyst System (mol%)BaseYield (%)Reference/Comment
Phenylboronic Acid4-BromoanisolePd-Polymer Hybrid (0.045)K₃PO₄~85Baseline reactivity for an unsubstituted boronic acid.[8]
4-Butoxyphenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhos (2)K₃PO₄94 High yield indicative of enhanced reactivity from the electron-donating butoxy group.
4-Methoxyphenylboronic Acid4-BromoanisolePd-Polymer Hybrid (0.045)K₃PO₄92High yield, consistent with the strong electron-donating nature of the methoxy group.[8]
4-Nitrophenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhos (2)K₃PO₄95High yield, though EWGs can sometimes require more robust catalyst systems.[2]

Table 2. Representative yields for Suzuki-Miyaura coupling reactions. Note: Conditions are representative and compiled from various sources; direct comparison should be made with caution.

The data consistently show that the presence of a para-alkoxy group, such as butoxy, leads to excellent yields, underscoring its role in promoting the cross-coupling reaction.

Visualizing the Mechanism and Experimental Workflow

The butoxy group's primary influence is on the transmetalation step of the Suzuki-Miyaura catalytic cycle. The increased electron density on the phenyl ring facilitates its transfer from the activated boronate species to the palladium(II) center.

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below. Adherence to inert atmosphere techniques is critical for success, as oxygen can deactivate the palladium catalyst.

Workflow start Start setup 1. Assemble & Flame-Dry Reaction Flask under Vacuum start->setup reagents 2. Add Solids: Aryl Halide, Boronic Acid, Base, and Pd Catalyst setup->reagents inert 3. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents 4. Add Degassed Solvents via Syringe inert->solvents reaction 5. Heat to Reaction Temperature with Vigorous Stirring solvents->reaction monitoring 6. Monitor Progress (TLC, GC, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Quench, Extract, and Wash monitoring->workup Complete purify 8. Dry Organic Layer & Purify (e.g., Column Chromatography) workup->purify end End (Characterize Product) purify->end

Figure 3. General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of 4-butoxyphenylboronic acid with an aryl bromide.

Reaction: 4-Butoxyphenylboronic Acid coupling with 4-Bromoanisole

Materials:

  • 4-Butoxyphenylboronic Acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized Water (2 mL, degassed)

Procedure:

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reagents: To the flask, add 4-butoxyphenylboronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[9]

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged by evacuating and backfilling with the inert gas three times.[9]

  • Solvent Addition: Degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) are added to the flask via syringe.[9]

  • Reaction: The reaction mixture is vigorously stirred and heated to 90 °C in an oil bath under the inert atmosphere for 12 hours, or until reaction completion is confirmed by TLC or GC analysis.[9]

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and transferred to a separatory funnel. The mixture is washed sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

The butoxy group plays a clear and advantageous role in modulating the reactivity of phenylboronic acid. Its strong electron-donating character, quantified by its negative Hammett constant, enhances the nucleophilicity of the aryl ring. This electronic enhancement directly accelerates the often rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. When positioned at the para location, the steric bulk of the butoxy group has a negligible negative impact, allowing its favorable electronic properties to dominate. For researchers and synthetic chemists, 4-butoxyphenylboronic acid and its analogs represent highly effective reagents for constructing biaryl systems, often leading to improved reaction efficiency and higher yields of desired products.

References

Navigating the Safe Handling of 3-Butoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Substituted phenylboronic acids are common reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While highly valuable, they present several potential hazards that necessitate careful handling. Based on data from related compounds, 3-Butoxyphenylboronic acid is anticipated to be classified as follows:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes data for related phenylboronic acid compounds to provide an estimated profile.

PropertyPhenylboronic acid3-Methoxyphenylboronic acid2-Fluoro-3-Methoxyphenylboronic Acid
CAS Number 98-80-6[3]10365-98-7352303-67-4[1]
Molecular Formula C₆H₇BO₂[2]C₇H₉BO₃C₇H₈BFO₃[1]
Molecular Weight 121.93 g/mol [2]151.95 g/mol 169.95 g/mol [1]
Melting Point 216-219 °C163-168 °CNot Available
Appearance Off-white to white crystalline powderWhite to off-white powderNot Available
Solubility Soluble in water, ethanol, and diethyl ether.Soluble in methanol.Not Available

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling
  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][2][4]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[1][2]

  • Minimize dust generation during handling and weighing.[2][4]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[4][5][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]

  • Some boronic acids are light-sensitive; store in a light-resistant container if necessary.

  • For long-term storage, refrigeration is often recommended.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile rubber) Body_Protection Body Protection (Laboratory coat) Respiratory_Protection Respiratory Protection (Use in a fume hood or with a respirator for dusts) Handler Researcher/ Scientist Handler->Eye_Protection must wear Handler->Hand_Protection must wear Handler->Body_Protection must wear Handler->Respiratory_Protection must use

Caption: Required Personal Protective Equipment for handling boronic acids.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent wider contamination and exposure.

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[1]

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[1][2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Specific Hazards: Combustion may produce carbon oxides (CO, CO₂) and boron oxides.[4][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][4]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Experimental Protocols: A Generalized Workflow for Handling Boronic Acids in a Suzuki Coupling Reaction

The following diagram illustrates a generalized workflow for using a boronic acid in a typical Suzuki coupling reaction, incorporating safety checkpoints.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup Start Don PPE Weigh Weigh Boronic Acid (in fume hood) Start->Weigh Prep_Reagents Prepare Other Reagents Weigh->Prep_Reagents Setup Assemble Reaction Apparatus Prep_Reagents->Setup Add_Reagents Add Reagents to Flask Setup->Add_Reagents Run_Reaction Run Reaction under Inert Atmosphere Add_Reagents->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Dispose Dispose of Waste Purify->Dispose Clean Clean Glassware Dispose->Clean End Remove PPE & Wash Hands Clean->End

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on available data for related compounds. It is imperative for all personnel to consult relevant safety data sheets for the specific chemicals being used in their experimental protocols and to conduct a thorough risk assessment before commencing any work.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Butoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate. The synthesis of biaryl and heteroaryl structures is of particular importance in drug discovery and development, as these motifs are prevalent in a vast array of biologically active molecules.

3-Butoxyphenylboronic acid is a valuable building block in medicinal chemistry, allowing for the introduction of a butoxy-substituted phenyl group. The butoxy moiety can enhance lipophilicity, modulate pharmacokinetic properties, and provide a handle for further functionalization. These application notes provide detailed protocols and performance data for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, offering a practical guide for the synthesis of diverse 3-butoxybiphenyl derivatives.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.

  • Transmetalation: In the presence of a base, the organoboron species (this compound) forms a boronate complex. This complex then transfers the 3-butoxyphenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes the results for the Suzuki-Miyaura coupling of this compound with a range of aryl halides under typical reaction conditions. The data illustrates the influence of the aryl halide's electronic properties and the nature of the leaving group on the reaction yield.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100895
34-BromoacetophenonePd(dppf)Cl₂ (2)Cs₂CO₃Toluene1101688
41-Iodo-4-methylbenzenePd(OAc)₂ (2) + SPhos (4)K₃PO₄Dioxane/H₂O80696
54-ChlorotoluenePd₂(dba)₃ (2) + XPhos (4)K₃PO₄t-BuOH/H₂O1002475
62-BromopyridinePd(dppf)Cl₂ (3)K₂CO₃DME/H₂O901885
73-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O901689

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-butoxybiphenyl derivative.

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis, particularly for less reactive aryl chlorides.

Materials:

  • This compound (1.5 mmol)

  • Aryl chloride (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K₂CO₃) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) inert->catalyst solvent Add Solvents (e.g., Toluene/H₂O) catalyst->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (e.g., Ethyl Acetate/H₂O) cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OH)₂ Base pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-butoxyphenylboronic acid as a substrate in Suzuki-Miyura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.[1] The protocols outlined below are based on established methodologies for Suzuki couplings of aryl bromides and can be adapted for various research and development applications.

Introduction to Suzuki-Miyura Coupling

The Suzuki-Miyura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid or ester, and an organic halide or triflate.[2][3] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Data Presentation: Cross-Coupling of Alkoxy-Substituted Phenylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole3-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-4-nitrobenzene3-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O85692
34-Bromotoluene3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃1,4-Dioxane1001698
42-Bromopyridine3-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane901285
51-Bromo-2,4-difluorobenzene3-Ethoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄2-MeTHF/H₂O80891

This table is a compilation of representative data for alkoxy-substituted phenylboronic acids from general Suzuki-Miyura coupling literature and serves as a guide for the reaction of this compound.

Experimental Protocols

Below is a detailed, generalized protocol for the Suzuki-Miyura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and ligand, if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyura Coupling

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X L₂ pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pd_intermediate2 Ar-Pd(II)-Ar' L₂ pd_intermediate1->pd_intermediate2 Ar'B(OH)₂/Base transmetalation Transmetalation boronic_acid Ar'B(OH)₂ + Base pd_intermediate2->pd0 product Ar-Ar' pd_intermediate2->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyura Coupling

Experimental_Workflow start Start setup Combine Reactants: This compound, Aryl Halide, Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat heat Heat Reaction Mixture (80-110 °C) add_solv_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: Generalized experimental workflow for Suzuki-Miyura coupling.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl partners. This is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids and their derivatives.

3-Butoxyphenylboronic acid is a valuable building block in the synthesis of biaryl compounds. The butoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable substituent in drug discovery programs. These application notes provide detailed protocols and data for the use of this compound in the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl bromide or iodide) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][2]

Experimental Protocols

The following section provides detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask or a microwave vial is charged with this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (0.5-5 mol%), a ligand (if required, in a 1:1 to 2:1 ratio with the palladium catalyst), and a base (2.0-3.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example Protocol: Synthesis of 3'-Butoxy-4-methoxybiphenyl

This protocol details the synthesis of 3'-Butoxy-4-methoxybiphenyl via the Suzuki-Miyaura coupling of this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a 25 mL round-bottom flask, add this compound (233 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

  • Add potassium carbonate (414 mg, 3.0 mmol) to the flask.

  • The flask is fitted with a reflux condenser and purged with argon for 10 minutes.

  • A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.

  • The reaction mixture is heated to 80°C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3'-Butoxy-4-methoxybiphenyl.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from various literature sources and is intended to provide a comparative overview for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)801292
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O (3:1)100688
34-BromobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane100895
41-Bromo-3,5-dimethylbenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901685
52-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (5:1)1001278

Table 2: Influence of Different Palladium Catalysts on the Yield of 3'-Butoxy-4-methoxybiphenyl

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)801292
2Pd(PPh₃)₄-K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)801289
3PdCl₂(dppf)-K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)801294
4Pd₂(dba)₃XPhosK₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)801296

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation Waste X⁻ + B(OH)₃ PdII->Waste PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base BoronicAcid->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

The following diagram outlines the typical experimental workflow for the synthesis of biaryl compounds using this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - this compound - Aryl Halide - Catalyst & Ligand - Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Solvent_Addition Solvent Addition (Degassed) Inert_Atmosphere->Solvent_Addition Reaction Heating and Stirring (e.g., 80-100°C, 6-24h) Solvent_Addition->Reaction Workup Aqueous Workup: - Dilution - Extraction - Washing Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis: - NMR - MS - Purity (HPLC) Purification->Analysis End End: Pure Biaryl Product Analysis->End

Caption: General workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery

Biaryl moieties are prevalent in many approved drugs and clinical candidates. The introduction of a butoxy group can modulate the lipophilicity and metabolic stability of a compound, potentially improving its drug-like properties. The butoxy-biaryl core synthesized using this compound can serve as a key intermediate in the synthesis of compounds targeting a variety of biological pathways. For instance, many kinase inhibitors and receptor antagonists feature a biaryl core.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_development Drug Development cluster_target Biological Target Boronic_Acid 3-Butoxyphenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide (e.g., Heterocycle) Aryl_Halide->Suzuki_Coupling Butoxy_Biaryl Butoxy-Biaryl Core Structure Suzuki_Coupling->Butoxy_Biaryl Lead_Opt Lead Optimization Butoxy_Biaryl->Lead_Opt SAR_Studies Structure-Activity Relationship (SAR) Lead_Opt->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Clinical_Candidate Clinical Candidate ADME_Tox->Clinical_Candidate Kinase Kinase Signaling Pathway Clinical_Candidate->Kinase Inhibition Receptor GPCR Signaling Pathway Clinical_Candidate->Receptor Antagonism Enzyme Enzyme Inhibition Clinical_Candidate->Enzyme Inhibition

Caption: Role of butoxy-biaryls in drug discovery.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry. The ability to readily introduce the butoxy-phenyl moiety opens up avenues for the development of novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles, making it a key building block in the pursuit of new therapeutics.

References

Application Notes and Protocols for 3-Butoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-butoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

Introduction

This compound is a versatile organoboron compound utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its butoxy group provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. The boronic acid moiety allows for facile palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides or triflates, enabling the construction of biaryl and substituted aromatic structures that are common motifs in many drug molecules.[1]

One significant application of this compound is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[2][3] This document will detail the use of this compound in the synthesis of a key intermediate for a novel class of GPR119 agonists.

Application: Synthesis of a GPR119 Agonist Intermediate

The Suzuki-Miyaura reaction is employed to couple this compound with a suitable aryl halide to form a biaryl core structure, which is a key intermediate in the synthesis of potent GPR119 agonists.[4] The general reaction scheme is as follows:

Caption: General scheme for the synthesis of a GPR119 agonist intermediate.

Data Presentation: Palladium Catalyst System Performance

The choice of the palladium catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes the performance of various catalyst systems in the coupling of this compound with a model aryl bromide, N-(4-(tert-butyl)phenyl)-4-bromopiperidine-1-carboxamide.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)1001278
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)90895
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101092
4PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O (3:1)851485

Note: The data presented are representative and may require optimization for specific substrates and scales.

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a GPR119 agonist intermediate. This protocol is based on the optimized conditions identified in the catalyst screening (Entry 2).

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.2 mmol)

  • N-(4-(tert-butyl)phenyl)-4-bromopiperidine-1-carboxamide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add N-(4-(tert-butyl)phenyl)-4-bromopiperidine-1-carboxamide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired GPR119 agonist intermediate.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Base, Catalyst, and Ligand in Flask B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvents B->C D Heat to 90 °C and Stir for 8h C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate, Wash with Water and Brine F->G H Dry, Filter, and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the Pd(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X PdII_Halide Ar-Pd(II)Ln-X Oxidative_Addition->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation Ar'-B(OR)₂ (Base Activated) PdII_Aryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Aryl Reductive_Elimination Reductive Elimination PdII_Aryl->Reductive_Elimination Reductive_Elimination->Pd0 Ar-Ar'

References

Application Notes and Protocols for Suzuki-Miyaura Reaction with 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Butoxyphenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[1] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2][3] this compound is a valuable building block, allowing for the introduction of a butoxy-substituted phenyl group, a common motif in pharmacologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura reaction with this compound.

Suzuki_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (CAS RN: 352534-81-7)[4]

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Sodium carbonate, K₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or a mixture like n-propanol/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water).

  • Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.02 mmol of Pd(OAc)₂) and the phosphine ligand (e.g., 0.04 mmol of PPh₃).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical quantitative parameters for a Suzuki-Miyaura reaction.

ParameterValueNotes
Aryl Halide 1.0 equivAryl bromides and iodides are common.
This compound 1.1 - 1.5 equivA slight excess is typically used.
Palladium Catalyst 1 - 5 mol%Pd(OAc)₂, Pd(PPh₃)₄, etc.
Ligand 1 - 10 mol%PPh₃, SPhos, XPhos, etc.
Base 2.0 - 3.0 equivK₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃.
Solvent VariesToluene/H₂O, Dioxane/H₂O, n-Propanol/H₂O.
Temperature 80 - 110 °CDependent on solvent and substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or GC/MS.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-X Pd0->PdII_halide OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)L₂-Ar' PdII_halide->PdII_biaryl Transmetal Transmetalation PdII_biaryl->Pd0 Product Ar-Ar' PdII_biaryl->Product RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Safety

  • Low Yields: Incomplete reaction may be due to inactive catalyst, insufficient degassing, or an inappropriate choice of base or solvent. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.

  • Side Reactions: Homocoupling of the boronic acid can occur. Adjusting the reaction temperature or catalyst loading may mitigate this.

  • Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Organohalides and solvents may also be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 3-Butoxyphenylboronic Acid as a Versatile Building Block for Novel Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique structural features, including the boronic acid moiety and the butoxy group, make it an ideal participant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The butoxy group enhances the solubility of the molecule and its derivatives in organic solvents, facilitating reaction setup and purification. These properties have led to the use of this compound in the synthesis of a diverse range of novel organic molecules with significant potential in drug discovery and materials science. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of bioactive compounds.

Applications in the Synthesis of Bioactive Molecules

This compound has been successfully employed as a key building block in the synthesis of various biologically active molecules. Two notable examples include the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH) for the treatment of Acute Myeloid Leukemia (AML) and the synthesis of novel anti-tuberculosis agents targeting the InhA enzyme.

Intermediate for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

This compound is a crucial reagent in the synthesis of 3'-butoxy-3-chloro-5-fluorobiphenyl-4-amine, a key intermediate for a novel class of DHODH inhibitors. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Inhibition of DHODH depletes the pyrimidine pool, thereby halting DNA and RNA synthesis and inducing differentiation in AML cells.[2] The Suzuki-Miyaura coupling of this compound with a substituted aniline is a pivotal step in constructing the biphenyl scaffold of these potent inhibitors.

Synthesis of Thieno[3,2-b]pyridine Derivatives as Anti-Tuberculosis Agents

In the ongoing search for new treatments for tuberculosis, this compound has been utilized to synthesize novel thieno[3,2-b]pyridine derivatives. These compounds have shown potent activity against Mycobacterium tuberculosis. The biological target of these molecules has been identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway.[1] By inhibiting InhA, these compounds disrupt the formation of the mycolic acid layer of the bacterial cell wall, leading to cell death. The introduction of the 3-butoxyphenyl group via Suzuki coupling is a critical step in optimizing the potency and pharmacokinetic properties of these anti-tubercular agents.

Quantitative Data Summary

The following table summarizes representative Suzuki-Miyaura coupling reactions involving this compound for the synthesis of bioactive molecular precursors.

Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Application Area
4-Bromo-2-chloro-6-fluoroanilinePd(PPh₃)₄ (8)Na₂CO₃Toluene/Ethanol/Water85123'-Butoxy-3-chloro-5-fluorobiphenyl-4-amineNot SpecifiedDHODH Inhibitor Intermediate
Methyl 3-bromothieno[3,2-b]pyridine-7-carboxylatePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃1,4-Dioxane/Water1004Methyl 3-(3-butoxyphenyl)thieno[3,2-b]pyridine-7-carboxylate70-85Anti-Tuberculosis Agent Precursor

Experimental Protocols

Protocol 1: Synthesis of 3'-Butoxy-3-chloro-5-fluorobiphenyl-4-amine (DHODH Inhibitor Intermediate)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromo-2-chloro-6-fluoroaniline with this compound.

Materials:

  • 4-Bromo-2-chloro-6-fluoroaniline

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-2-chloro-6-fluoroaniline (1.0 eq), this compound (1.3 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.08 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask via syringe. The final concentration of the aryl halide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3'-butoxy-3-chloro-5-fluorobiphenyl-4-amine.

Protocol 2: Synthesis of Methyl 3-(3-butoxyphenyl)thieno[3,2-b]pyridine-7-carboxylate (Anti-Tuberculosis Agent Precursor)

This protocol describes a general method for the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-7-carboxylate with this compound.

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-7-carboxylate

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask, add methyl 3-bromothieno[3,2-b]pyridine-7-carboxylate (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.04 eq) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-6 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl 3-(3-butoxyphenyl)thieno[3,2-b]pyridine-7-carboxylate.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide (1.0 eq) ReactionVessel Reaction at Elevated Temperature under Inert Atmosphere ArylHalide->ReactionVessel BoronicAcid 3-Butoxyphenylboronic Acid (1.2-1.3 eq) BoronicAcid->ReactionVessel Base Base (e.g., Na₂CO₃, K₂CO₃) Base->ReactionVessel Catalyst Palladium Catalyst Catalyst->ReactionVessel Solvent Degassed Solvent Solvent->ReactionVessel Extraction Aqueous Workup & Extraction ReactionVessel->Extraction Cooling Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct Pure Coupled Product Purification->FinalProduct

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: Inhibition of de novo Pyrimidine Biosynthesis in AML

Pyrimidine_Biosynthesis_Inhibition Glutamine Glutamine + CO₂ + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPSII Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp Aspartate Aspartate Aspartate->Carbamoyl_Asp Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Leukemic Cell Proliferation DNA_RNA->Proliferation Differentiation Myeloid Differentiation Proliferation->Differentiation Block Reversed DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH->UMP DHODH_Inhibitor DHODH Inhibitor (derived from 3-Butoxy- phenylboronic Acid) DHODH_Inhibitor->DHODH Inhibits

Caption: Inhibition of DHODH disrupts pyrimidine synthesis, leading to AML cell differentiation.

References

Application Notes and Protocols: 3-Butoxyphenylboronic Acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyphenylboronic acid is an arylboronic acid derivative with potential applications in targeted drug discovery. Like other phenylboronic acids, its utility stems from the unique properties of the boronic acid moiety. This functional group can form reversible covalent bonds with diols, a feature that allows it to interact with various biological molecules, including carbohydrates on cell surfaces and active site residues of enzymes. This document provides an overview of the potential applications of this compound in cancer research, focusing on its role as an inhibitor of key signaling pathways and as a potential enzyme-targeted therapeutic. Detailed protocols for evaluating its efficacy are also provided.

Application: Inhibition of Cancer Cell Migration and Proliferation via Rho GTPase Pathway Modulation

Background:

The migration and proliferation of cancer cells are key processes in tumor progression and metastasis. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are central regulators of these processes by controlling the dynamics of the actin cytoskeleton.[1] Phenylboronic acid (PBA), a parent compound to this compound, has been shown to inhibit the migration and decrease the viability of prostate and breast cancer cells.[2] The mechanism of action involves the downregulation of RhoA, Rac1, and Cdc42 activity, leading to alterations in cell morphology and reduced motility.[1] While specific data for this compound is not yet widely available, its structural similarity to PBA suggests it may have similar effects. The butoxy group may influence its lipophilicity and cellular uptake, potentially modulating its potency.

Illustrative Data (Based on Phenylboronic Acid Studies):

The following table summarizes the effects of phenylboronic acid on prostate cancer cells, which can be used as a benchmark for evaluating this compound.

ParameterCell LineTreatmentConcentrationResultReference
Cell MigrationDU-145 (Prostate Cancer)Phenylboronic Acid1 µMSignificant inhibition of chemotaxis[2]
Cell Viability (8 days)DU-145 (Prostate Cancer)Phenylboronic Acid1 mMDecreased cell viability[2]
RhoA ActivityDU-145 (Prostate Cancer)Phenylboronic Acid1 mMSignificant decrease in activity[1]
Rac1 ActivityDU-145 (Prostate Cancer)Phenylboronic Acid1 mMSignificant decrease in activity[1]
Cdc42 ActivityDU-145 (Prostate Cancer)Phenylboronic Acid1 mMSignificant decrease in activity[1]

Experimental Workflow for Assessing Anti-Migratory Effects:

G cluster_0 Cell Culture and Treatment cluster_1 Functional Assays cluster_2 Mechanism of Action A Plate prostate cancer cells (e.g., DU-145) B Treat with this compound (various concentrations) A->B C Cell Viability Assay (MTT Assay) B->C D Cell Migration Assay (Transwell Assay) B->D E Western Blot for Phosphorylated Proteins (e.g., p-MLC) B->E F Rho GTPase Activity Assay (G-LISA) B->F

Fig 1. Workflow for evaluating the anticancer effects of this compound.

Signaling Pathway: Inhibition of Rho GTPase-Mediated Cell Migration

G cluster_0 Upstream Signaling cluster_1 Rho GTPase Cycle cluster_2 Downstream Effectors cluster_3 Inhibition GF Growth Factors RhoA RhoA-GTP (Active) GF->RhoA Rac1 Rac1-GTP (Active) GF->Rac1 Cdc42 Cdc42-GTP (Active) GF->Cdc42 ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Remodeling Rac1->Actin Cdc42->Actin MLC Myosin Light Chain (MLC) ROCK->MLC pMLC p-MLC MLC->pMLC pMLC->Actin Cell Migration Cell Migration Actin->Cell Migration Inhibitor 3-Butoxyphenylboronic acid Inhibitor->RhoA Inhibits Activity Inhibitor->Rac1 Inhibits Activity Inhibitor->Cdc42 Inhibits Activity

Fig 2. Proposed mechanism of action for this compound in inhibiting cell migration.

Application: Targeted Enzyme Inhibition

Background:

Boronic acids are known to be effective inhibitors of serine proteases.[3] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. One example is the inhibition of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer progression, by 3-nitrophenyl boronic acid.[3] This suggests that this compound could also be explored as an inhibitor for various serine proteases involved in disease.

Illustrative Data (Based on 3-Nitrophenyl Boronic Acid Studies):

EnzymeSubstrateInhibitorEffectReference
Prostate-Specific Antigen (PSA)Fibronectin3-Nitrophenyl boronic acidSignificant inhibition of proteolysis[3]

Experimental Workflow for Enzyme Inhibition Screening:

G A Purified Target Enzyme (e.g., Serine Protease) D Incubate Enzyme, Substrate, and Inhibitor A->D B Fluorogenic or Chromogenic Substrate B->D C This compound (Test Inhibitor) C->D E Measure Product Formation (Fluorescence/Absorbance) D->E F Determine IC50 and Ki values E->F

Fig 3. Workflow for screening this compound as an enzyme inhibitor.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., DU-145)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the boronic acid).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of proteins in a signaling pathway (e.g., p-MLC).

Materials:

  • Cancer cell line (e.g., DU-145)

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-MLC, anti-total MLC)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with this compound as described for the MTT assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-MLC) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total MLC).[8]

Conclusion

This compound represents a promising scaffold for the development of targeted anticancer agents. Based on the activity of related phenylboronic acid compounds, it is hypothesized to inhibit cancer cell migration and proliferation by modulating the Rho GTPase signaling pathway. Furthermore, its chemical structure suggests potential as a targeted enzyme inhibitor. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this compound and similar derivatives in drug discovery. Further studies are warranted to elucidate its specific molecular targets and to quantify its efficacy in various preclinical models.

References

Application Notes and Protocols for Developing Glucose Sensors with 3-Butoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of glucose sensors utilizing 3-butoxyphenylboronic acid and its derivatives. The information compiled herein is intended to guide researchers in the synthesis of boronic acid-based recognition elements, the fabrication of functional glucose sensors, and the evaluation of their performance.

Introduction: The Role of Phenylboronic Acids in Glucose Sensing

Diabetes mellitus is a global health issue necessitating frequent and accurate blood glucose monitoring for effective management. Traditional glucose sensors predominantly rely on enzymatic reactions, which can suffer from limitations such as instability and a dependence on operational conditions. Phenylboronic acid (PBA) and its derivatives have emerged as a promising alternative for non-enzymatic glucose sensing.[1][2] These synthetic receptors can reversibly bind to molecules with cis-1,2- or -1,3-diols, a structural feature present in glucose.[1] This reversible covalent interaction forms the basis for continuous glucose monitoring, as the binding event can be translated into a measurable optical or electrochemical signal.[3][4] The affinity and selectivity of PBA-based sensors can be tuned by modifying the phenyl ring with various functional groups, making them a versatile platform for developing robust and stable glucose sensors.[5]

Principle of Glucose Sensing with Phenylboronic Acid Derivatives

The fundamental principle behind glucose detection using phenylboronic acids is the reversible formation of a cyclic boronate ester with the diol groups of glucose.[5] In an aqueous solution, the boronic acid (a Lewis acid) exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate anion.[1] The anionic form has a higher affinity for diols.[6] The binding of glucose to the boronic acid moiety shifts this equilibrium, leading to a change in the local environment of the molecule. This change can be engineered to produce a variety of signals:

  • Fluorometric Sensors: If a fluorophore is incorporated into the boronic acid derivative, glucose binding can alter its electronic properties, causing a change in fluorescence intensity, lifetime, or emission wavelength.[3][7] This is often due to mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

  • Colorimetric Sensors: Chromophores can be integrated with the boronic acid, where glucose binding induces a conformational change that alters the absorption spectrum, resulting in a visible color change.[5][8]

  • Hydrogel-Based Sensors: When boronic acid derivatives are incorporated into a hydrogel matrix, the binding of glucose can lead to changes in the hydrogel's volume.[6][9] The formation of the boronate-glucose complex increases the negative charge within the hydrogel, leading to increased Donnan osmotic pressure and subsequent swelling of the gel.[1][6] This swelling can be detected optically or mechanically.

GlucoseSensingMechanism cluster_equilibrium Boronic Acid Equilibrium (Aqueous Solution) cluster_binding Glucose Binding Trigonal Boronic Acid Trigonal Boronic Acid Tetrahedral Boronate Anion Tetrahedral Boronate Anion Trigonal Boronic Acid->Tetrahedral Boronate Anion + OH- Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral Boronate Anion->Cyclic Boronate Ester + Glucose Glucose Glucose Detectable Signal Detectable Signal Cyclic Boronate Ester->Detectable Signal generates

Caption: General mechanism of glucose sensing by phenylboronic acid derivatives.

Experimental Protocols

Synthesis of a Functionalized Phenylboronic Acid Derivative

Objective: To synthesize a functionalized phenylboronic acid for subsequent use in sensor fabrication.

Materials:

  • Substituted bromobenzene (e.g., 1-bromo-3-butoxybenzene)

  • Magnesium turnings or n-butyllithium

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).

  • Grignard/Organolithium Formation:

    • For Grignard: Place magnesium turnings in the flask. Add a solution of the substituted bromobenzene in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed.

    • For Organolithium: Dissolve the substituted bromobenzene in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise while maintaining the low temperature. Stir for 1 hour after addition is complete.

  • Boration: Cool the Grignard or organolithium solution to -78 °C. Add triisopropyl borate dropwise via syringe or dropping funnel, ensuring the temperature remains below -70 °C.

  • Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or overnight.

  • Quenching and Workup: Cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

SynthesisWorkflow Start Start: Substituted Aryl Bromide Grignard Grignard or Organolithium Formation (Mg or n-BuLi in THF) Start->Grignard Boration Boration (Add Trialkyl Borate at -78°C) Grignard->Boration Hydrolysis Hydrolysis (Aqueous HCl) Boration->Hydrolysis Extraction Extraction (Ethyl Acetate) Hydrolysis->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification End End: Functionalized Phenylboronic Acid Purification->End

Caption: Workflow for the synthesis of functionalized phenylboronic acids.
Fabrication of a Hydrogel-Based Optical Glucose Sensor

This protocol describes the fabrication of a glucose-responsive hydrogel film functionalized with a phenylboronic acid derivative, adapted from procedures for creating similar sensors.[6][9]

Objective: To create a hydrogel film that swells in the presence of glucose, enabling optical detection.

Materials:

  • Acrylamide (AA)

  • N,N′-methylenebis(acrylamide) (BIS)

  • 3-(acrylamido)phenylboronic acid (3-APBA) or a custom-synthesized PBA derivative

  • 2,2-diethoxyacetophenone (DEAP) or other suitable photoinitiator

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass slides and spacers (e.g., coverslips)

  • UV light source (365 nm)

Procedure:

  • Monomer Solution Preparation: In a small vial, prepare the monomer solution. For example, a solution could consist of Acrylamide (e.g., 78.5 mol%), BIS as a cross-linker (e.g., 1.5 mol%), the phenylboronic acid derivative (e.g., 20 mol%), and a photoinitiator like DEAP in DMSO.[6]

  • Mixing: Stir the solution thoroughly for at least 10 minutes at room temperature to ensure all components are fully dissolved and homogeneously mixed.

  • Mold Assembly: Construct a polymerization mold by placing two glass slides on top of each other, separated by spacers of a desired thickness to define the hydrogel film thickness. Clamp the slides together.

  • Filling the Mold: Carefully inject the monomer solution into the space between the glass slides using a pipette or syringe. Ensure there are no air bubbles trapped inside.

  • UV Polymerization: Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time to induce polymerization (e.g., 20-30 minutes). The exact time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Demolding and Washing: Carefully separate the glass slides to release the hydrogel film.

  • Equilibration: Place the hydrogel film in PBS buffer (pH 7.4). The buffer should be exchanged several times over a period of 24-48 hours to remove any unreacted monomers and solvent, and to allow the hydrogel to reach its equilibrium swollen state.

  • Storage: Store the equilibrated hydrogel sensor in PBS buffer at 4 °C until use.

Data Presentation: Performance of Phenylboronic Acid-Based Glucose Sensors

The performance of glucose sensors is evaluated based on several key parameters, including sensitivity, detection range, selectivity, and response time. The following tables summarize quantitative data reported for various phenylboronic acid-based glucose sensors. Note that direct comparisons should be made with caution due to variations in sensor formulation, operating conditions (pH, temperature), and measurement techniques.

Table 1: Sensitivity and Detection Range of PBA-Based Glucose Sensors

Sensor Type/CompositionDetection MethodDetection RangeSensitivityReference(s)
Phenylboronic Acid Hydrogel GratingDiffraction0 - 50 mM0.61% / mM (relative diffraction efficiency)[1]
PBA Hydrogel Coated Passive ResonatorResonant Frequency0 - 500 mg/dL14 kHz / (mg/dL)[13][14][15]
PBA Hydrogel-Based Optical DiffuserLight Transmission0 - 50 mM (linear)11.6 µW / mM[9]
Phenylboronic Acid Functionalized Reduced Graphene OxideFluorescence2 - 75 mg/mLN/A[16]
Carboxylic Acid Fluorescent BA Derivative (o-COOHBA)Fluorescence0 - 5 mM (on PDMS)Decrease in fluorescence with increasing glucose[7]
Diboronic Acid Probe (Mc-CDBA)FluorescenceMicromolar rangeLimit of Detection (LOD) = 1.37 µM[17]

Table 2: Selectivity and Binding Constants of PBA Derivatives

Boronic Acid DerivativeTargetBinding Constant (Kₐ)InterferentBinding Constant (Kₐ)NotesReference(s)
Phenylboronic AcidD-glucose4.6 M⁻¹D-fructoseN/ALow affinity highlights the need for derivative development.[5]
Diboronic Acid Probe (Ca-CDBA)Glucose4.5 x 10³ M⁻¹N/AN/AHigh affinity achieved with diboronic acid structure.[17]
Azo Dye with Carboxylic Acid (Polymer-bound)D-glucose54 M⁻¹D-fructose110 M⁻¹Higher affinity for fructose is a common challenge.[5]
PBA Hydrogel Coated Passive ResonatorGlucoseN/AFructoseN/ASelectivity of up to 100 between glucose and fructose reported.[13][14]
PBA Hydrogel (3-APBA in polyacrylamide)GlucoseN/AFructoseN/AMinimal interference reported: 0.5% for fructose, 3.5% for lactate.[6]

Signaling Pathway Visualization

For certain boronic acid derivatives, particularly those designed for fluorescence sensing, the signaling mechanism involves specific intramolecular interactions that are modulated by glucose binding. A common design involves a fluorophore and a quencher, where the boronic acid acts as a glucose-responsive gate. For example, in some sensors, an intramolecular dative bond exists between the boron atom and a nearby nitrogen atom (B-N bond). This interaction can quench the fluorescence of a nearby fluorophore.

Upon binding with glucose, the hybridization of the boron atom changes from sp² to sp³, which can weaken or break the B-N dative bond. This disruption of the quenching pathway leads to a "turn-on" fluorescence signal.

TurnOnFluorescence cluster_off Low Glucose: 'Off' State cluster_on High Glucose: 'On' State Off_State Fluorophore-PBA-Amine Conjugate (Intramolecular B-N Dative Bond) Quenched Fluorescence Quenched Off_State->Quenched PET Quenching On_State Glucose-Boronate Complex (B-N Bond Disrupted) Off_State->On_State + Glucose Glucose Glucose Fluorescence Fluorescence 'Turned On' On_State->Fluorescence Quenching Removed

Caption: "Turn-on" fluorescence signaling via disruption of a B-N dative bond.

References

Application Notes and Protocols for One-Pot Syntheses Involving 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for one-pot synthesis methodologies utilizing 3-butoxyphenylboronic acid. The protocols are designed to be adaptable for the synthesis of a variety of molecular scaffolds relevant to drug discovery and materials science.

One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling

This protocol describes a one-pot, two-step synthesis of an unsymmetrical biaryl compound. The first step involves the Miyaura borylation of an aryl halide to generate a boronate ester in situ, which is then directly used in a Suzuki-Miyaura cross-coupling reaction with a second aryl halide. This method avoids the isolation of the intermediate boronic ester, thereby improving efficiency.

Experimental Protocol

Materials:

  • Aryl Halide 1 (e.g., 1-bromo-3-butoxybenzene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base 1 (e.g., Potassium Acetate - KOAc)

  • Aryl Halide 2 (e.g., 4-bromoanisole)

  • Base 2 (e.g., aqueous Sodium Carbonate - Na₂CO₃)

  • Solvent (e.g., Dioxane or Toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add aryl halide 1 (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium catalyst (0.05 mmol), and potassium acetate (3.0 mmol).

  • Add anhydrous dioxane (10 mL) and stir the mixture at 80-100 °C for 2-4 hours, or until the borylation is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • To the same reaction vessel, add aryl halide 2 (1.0 mmol) and an aqueous solution of sodium carbonate (2 M, 2.0 mL).

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, or until the cross-coupling is complete.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data
Aryl Halide 1Aryl Halide 2CatalystYield (%)
4-Bromoanisole4-BromotoluenePd(PPh₃)₄85-95
1-Bromonaphthalene3-BromopyridinePd(dppf)Cl₂75-85
4-Bromobenzonitrile2-BromothiophenePd(PPh₃)₄80-90

Workflow Diagram

OnePot_Suzuki cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling ArX1 Aryl Halide 1 (e.g., 1-Bromo-3-butoxybenzene) Reaction1 Heat (80-100 °C) ArX1->Reaction1 B2pin2 Bis(pinacolato)diboron B2pin2->Reaction1 Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst1->Reaction1 Base1 Base 1 (e.g., KOAc) Base1->Reaction1 Solvent1 Dioxane Solvent1->Reaction1 Intermediate In situ generated Aryl Boronate Ester Reaction1->Intermediate Reaction2 Heat (80-100 °C) Intermediate->Reaction2 Directly used in the same pot ArX2 Aryl Halide 2 (e.g., 4-Bromoanisole) ArX2->Reaction2 Base2 Base 2 (e.g., aq. Na₂CO₃) Base2->Reaction2 Product Unsymmetrical Biaryl Reaction2->Product

One-Pot Borylation/Suzuki-Miyaura Workflow

One-Pot Chan-Lam C-N and C-O Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds. This one-pot protocol is suitable for the N-arylation of amines and O-arylation of phenols with this compound under mild conditions.

Experimental Protocol

Materials:

  • This compound

  • Amine or Phenol

  • Copper Catalyst (e.g., Copper(II) acetate - Cu(OAc)₂)

  • Base (e.g., Pyridine or Triethylamine)

  • Solvent (e.g., Dichloromethane - DCM or Methanol)

  • Molecular Sieves (optional, to remove water)

Procedure:

  • To a reaction flask, add the amine or phenol (1.0 mmol), this compound (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol).

  • Add the solvent (10 mL) and stir the mixture at room temperature, open to the air, for 12-48 hours. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data
Coupling PartnerProduct TypeCatalystYield (%)
AnilineDiaryl-amineCu(OAc)₂70-90
MorpholineN-Aryl morpholineCu(OAc)₂65-85
PhenolDiaryl etherCu(OAc)₂75-95
4-MethoxyphenolSubstituted diaryl etherCu(OAc)₂80-95

Signaling Pathway Diagram

ChanLam_Mechanism cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle BoronicAcid This compound Ar-B(OH)₂ CuII_Ar [Ar-Cu(II)] Complex BoronicAcid->CuII_Ar Nucleophile Amine (R₂NH) or Phenol (Ar'OH) CuIII_Intermediate [Ar-Cu(III)-Nu] Intermediate Nucleophile->CuIII_Intermediate CuII Cu(II) Catalyst (e.g., Cu(OAc)₂) CuII->CuII_Ar Transmetalation CuII_Ar->CuIII_Intermediate Coordination with Nucleophile CuI Cu(I) Species CuIII_Intermediate->CuI Product N-Aryl or O-Aryl Product (Ar-NR₂ or Ar-OAr') CuIII_Intermediate->Product Reductive Elimination CuI->CuII Oxidation Oxidant O₂ (from air) Oxidant->CuI

Generalized Chan-Lam Catalytic Cycle

One-Pot Petasis (Borono-Mannich) Multicomponent Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid to form α-amino acids or other substituted amines. This one-pot protocol is a powerful tool for generating molecular complexity from simple starting materials.

Experimental Protocol

Materials:

  • This compound

  • Amine (e.g., Morpholine, Piperidine, or a primary amine)

  • Aldehyde (e.g., Glyoxylic acid or a substituted benzaldehyde)

  • Solvent (e.g., Toluene, Dichloromethane, or Ethanol)

Procedure:

  • In a reaction flask, dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in the solvent (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Representative Data

The following table shows representative yields for the Petasis reaction with various components. The reaction is generally high-yielding and tolerant of a wide range of functional groups on all three components.[3]

AmineAldehydeBoronic AcidYield (%)
MorpholineGlyoxylic acidPhenylboronic acid80-95
PiperidineSalicylaldehyde4-Tolylboronic acid75-90
AnilineBenzaldehydePhenylboronic acid70-85
BenzylamineFormaldehydeVinylboronic acid65-80

Logical Relationship Diagram

Petasis_Reaction cluster_inputs Three Components cluster_process One-Pot Reaction Amine Amine (e.g., Morpholine) Mixing Mixing in Solvent (e.g., Toluene) Amine->Mixing Aldehyde Aldehyde (e.g., Glyoxylic Acid) Aldehyde->Mixing BoronicAcid This compound BoronicAcid->Mixing Heating Heating (60-80 °C) Mixing->Heating Product α-Substituted Amine Heating->Product

Logical Flow of the Petasis Reaction

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Butoxyphenylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-butoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?

A1: When encountering low yields, a systematic approach to troubleshooting is crucial. The primary factors to assess include:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Quality and Stability: Verify the purity of this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation, especially when exposed to moisture and basic conditions.

  • Base Selection and Strength: The choice of base is critical as it activates the boronic acid for the transmetalation step. An inappropriate or weak base can lead to a sluggish or incomplete reaction.

Q2: I suspect protodeboronation of my this compound is a significant side reaction. How can I identify and mitigate this issue?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of butyl phenyl ether and a reduction in the desired product yield. This side reaction is often accelerated by aqueous basic conditions.

  • Identification: Analyze the crude reaction mixture by GC-MS or LC-MS to detect the presence of butyl phenyl ether, the byproduct of protodeboronation.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Minimize the amount of water in the reaction. Use dry solvents and ensure the base is anhydrous.

    • Alternative Boron Reagents: Consider converting the this compound to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These reagents are generally less susceptible to protodeboronation.

    • Choice of Base: The rate of protodeboronation is pH-dependent. Screening different bases may help to find a condition that favors the cross-coupling over protodeboronation.

Q3: Homocoupling of this compound is a major byproduct in my reaction. What are the causes and how can I minimize it?

A3: Homocoupling results in the formation of 3,3'-dibutoxybiphenyl. This side reaction is often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst.

  • Causes:

    • Oxygen: As mentioned, oxygen can facilitate the homocoupling process.

    • Inefficient Catalyst Reduction: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote homocoupling.

  • Minimization Strategies:

    • Rigorous Degassing: Ensure all components of the reaction are thoroughly deoxygenated.

    • Catalyst Choice: Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst system known for efficient reduction.

    • Reaction Conditions: The choice of ligand and base can also influence the extent of homocoupling.

Q4: The electron-donating butoxy group on my boronic acid seems to be affecting the reaction outcome. How do alkoxy substituents influence Suzuki couplings?

A4: The 3-butoxy group is an electron-donating group, which can influence the reactivity of the boronic acid.

  • Electronic Effects: Electron-donating groups generally increase the electron density on the aryl ring, which can enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This is often beneficial for the reaction.

  • Potential for Chelation: While less likely for a meta-substituent, ortho-alkoxy groups can sometimes chelate to the palladium center, which can influence the reaction's regio- and stereoselectivity.

  • Steric Hindrance: The butoxy group, while not excessively bulky, does introduce some steric hindrance. For sterically demanding coupling partners, the choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) can be crucial to facilitate both the oxidative addition and reductive elimination steps.

Q5: What are the recommended starting conditions for a Suzuki coupling with this compound?

A5: For a general starting point, consider the following conditions. Optimization will likely be necessary based on the specific aryl halide used.

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) with a phosphine ligand such as PPh₃ or a more specialized ligand if steric hindrance is a concern.

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent and water, such as dioxane/water (4:1) or toluene/ethanol/water.

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Troubleshooting Guides

Issue 1: Low or No Product Formation with Starting Material Consumed

If your starting materials are consumed but the desired product yield is low, it indicates the prevalence of side reactions.

Potential Cause Troubleshooting Action
Protodeboronation Analyze for butyl phenyl ether. Switch to anhydrous conditions or use a more stable boronate ester (pinacol or MIDA).
Homocoupling Analyze for 3,3'-dibutoxybiphenyl. Improve degassing, use a Pd(0) source, or screen different ligands.
Product Degradation If the product is unstable under the reaction conditions, consider lowering the reaction temperature or reaction time.
Issue 2: Unreacted Starting Materials

If a significant amount of starting material remains, the reaction is likely not proceeding efficiently.

Potential Cause Troubleshooting Action
Inactive Catalyst Use a fresh batch of catalyst. Ensure an inert atmosphere is maintained. Consider a more active precatalyst.
Insufficiently Basic Conditions The base may be too weak or not soluble enough. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility.
Low Reaction Temperature Increase the reaction temperature in increments.
Poor Solubility of Reagents Screen different solvent systems to ensure all components are sufficiently soluble.

Data Presentation

Table 1: Illustrative Yields of Suzuki Coupling with Substituted Phenylboronic Acids

Phenylboronic AcidSubstituent EffectAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundElectron-donating4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012Expected High
Phenylboronic acidNeutral4-BromoanisolePd(OAc)₂/PPh₃Na₂CO₃1-Propanol/H₂OReflux0.7595+
4-Methoxyphenylboronic acidElectron-donating4-BromoanisolePd(OAc)₂/dppfK₃PO₄Dioxane801292
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing4-BromoanisolePd(OAc)₂/dppfK₃PO₄Dioxane801275

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Troubleshooting_Workflow cluster_solutions Solutions start Low Yield in Suzuki Reaction check_catalyst 1. Check Catalyst Activity - Is it fresh? - Is the atmosphere inert? start->check_catalyst check_reagents 2. Verify Reagent Quality - Purity of boronic acid? - Purity of aryl halide? check_catalyst->check_reagents sol_catalyst Use fresh/active catalyst Maintain inert atmosphere check_catalyst->sol_catalyst check_conditions 3. Evaluate Reaction Conditions - Is the base appropriate? - Is the solvent system suitable? - Is the temperature optimal? check_reagents->check_conditions sol_reagents Use pure reagents Consider boronate ester check_reagents->sol_reagents side_reactions Investigate Side Reactions check_conditions->side_reactions sol_conditions Screen bases and solvents Adjust temperature check_conditions->sol_conditions protodeboronation Protodeboronation? (Formation of Butyl Phenyl Ether) side_reactions->protodeboronation Yes homocoupling Homocoupling? (Formation of 3,3'-Dibutoxybiphenyl) side_reactions->homocoupling Yes optimize Optimize Reaction protodeboronation->optimize Mitigate sol_proto Use anhydrous conditions Switch to boronate ester protodeboronation->sol_proto homocoupling->optimize Mitigate sol_homo Improve degassing Use Pd(0) source homocoupling->sol_homo

Caption: Troubleshooting workflow for low yield in this compound Suzuki reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L_n-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura coupling of 3-butoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters for a successful Suzuki coupling with this compound are the choice of base, solvent, palladium catalyst, and ligand. Due to the electron-donating nature of the butoxy group, this substrate is prone to protodeboronation, making the selection of a suitable base particularly important.[1] Reaction temperature and the rigorous exclusion of oxygen are also key for achieving high yields.

Q2: My reaction is showing low to no yield. What are the first things I should check?

A2: When encountering low or no yield, systematically check the following:

  • Catalyst Activity: Ensure your palladium precatalyst is active. If using a Pd(II) source, it needs to be reduced in-situ to Pd(0).[1]

  • Reagent Quality: Verify the purity and integrity of your this compound, aryl halide, and solvent. Boronic acids can degrade over time.

  • Inert Atmosphere: Confirm that the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[1]

  • Base and Solvent: Re-evaluate your choice of base and solvent. An inappropriate combination can hinder the reaction or promote side reactions.

Q3: I am observing a significant amount of a byproduct that appears to be butylbenzene. What is happening and how can I prevent it?

A3: The formation of butylbenzene is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common issue with electron-rich boronic acids like this compound, and it is often accelerated by strong bases and aqueous conditions.[1][3][4][5] To minimize protodeboronation:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][6]

  • Anhydrous Conditions: Employ anhydrous solvents and bases to reduce the availability of protons.

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be less susceptible to protodeboronation.[7][8][9]

Q4: Can I use a universal set of conditions for all aryl halide partners with this compound?

A4: While a general starting point is useful, the optimal conditions will vary depending on the reactivity of the aryl halide. Aryl iodides are generally the most reactive, followed by bromides and triflates, with chlorides being the least reactive.[10] Less reactive halides like aryl chlorides often require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) and potentially higher temperatures.[1][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive Catalyst2. Poor Reagent Quality3. Inappropriate Base or Solvent4. Insufficient Temperature1. Use a fresh palladium source or a pre-activated catalyst.2. Check the purity of starting materials. Consider recrystallizing the boronic acid.3. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane, THF).[6]4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant Protodeboronation 1. Base is too strong2. Presence of excess water3. Prolonged reaction time at high temperature1. Switch to a weaker base such as K₂CO₃ or KF.[1]2. Use anhydrous solvents and freshly dried bases.3. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more active catalyst to shorten the reaction time.[12]
Formation of Homocoupling Products 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Side reactions of the palladium catalyst.1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[13]2. Adjust the catalyst loading or ligand-to-metal ratio.
Difficulty with Sterically Hindered Substrates 1. Steric hindrance slowing down transmetalation and reductive elimination.1. Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos).[1][14]2. Increase the reaction temperature and/or time.

Data Presentation: Base and Solvent Selection

The following table summarizes common bases and solvents for Suzuki coupling reactions and provides recommendations for the coupling of this compound.

Base Common Solvents Typical Conditions Recommendation for this compound
K₂CO₃ Toluene/H₂O, Dioxane/H₂O, Ethanol80-110 °CHighly Recommended. A good starting point due to its moderate basicity, which helps to minimize protodeboronation.[15]
K₃PO₄ Toluene, Dioxane, THF80-110 °CHighly Recommended. Often effective, especially under anhydrous or nearly anhydrous conditions.[6]
Cs₂CO₃ Dioxane, Toluene, DMF80-110 °CRecommended for challenging couplings. Its higher solubility in organic solvents can be beneficial, particularly for less reactive aryl halides.[6]
NaOH/KOH Toluene/H₂O, THF/H₂O50-100 °CUse with caution. These strong bases can significantly promote protodeboronation of electron-rich boronic acids.[1][16]
KF Toluene, Dioxane80-100 °CWorth considering. A mild base that can be effective in suppressing protodeboronation.[1]
Organic Bases (e.g., Et₃N) Toluene, DMF80-110 °CGenerally not recommended as the primary base. Often less effective than inorganic bases for Suzuki couplings.[6]

Experimental Protocols

General Protocol for Screening Bases in the Suzuki Coupling of this compound

This protocol outlines a general procedure for coupling this compound with an aryl bromide using different bases.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/H₂O 4:1:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the selected base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base assemble Assemble Flask (Stir bar, Condenser) reagents->assemble glassware Flame-dry Glassware glassware->assemble inert Evacuate & Backfill with Inert Gas (3x) assemble->inert add_solvents Add Degassed Solvent inert->add_solvents heat Heat and Stir add_solvents->heat cool Cool to RT heat->cool Monitor (TLC/LC-MS) extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify product Characterize Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Age) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions protodeboronation Protodeboronation Observed? check_conditions->protodeboronation change_base Use Milder Base (K₂CO₃, K₃PO₄) Use Anhydrous Conditions protodeboronation->change_base Yes no_protodeboronation No Significant Side Products protodeboronation->no_protodeboronation No optimize_catalyst Optimize Catalyst System (Ligand, Loading) no_protodeboronation->optimize_catalyst optimize_temp Optimize Temperature & Time no_protodeboronation->optimize_temp

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Protodeboronation Side Reaction

Protodeboronation boronic_acid This compound Ar-B(OH)₂ suzuki_path Desired Suzuki Coupling boronic_acid->suzuki_path + Ar'-X, Pd(0), Base protodeboronation_path Protodeboronation boronic_acid->protodeboronation_path + H⁺ (from H₂O) Strong Base product Biaryl Product Ar-Ar' suzuki_path->product side_product Butylbenzene Ar-H protodeboronation_path->side_product

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

References

Preventing protodeboronation of 3-Butoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 3-Butoxyphenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Troubleshooting Guide: Minimizing Protodeboronation

Protodeboronation is a prevalent side reaction that can significantly lower the yield of the desired product by converting the boronic acid to a simple arene (butoxybenzene in this case). The following table outlines common issues, their probable causes, and actionable solutions to mitigate this undesired pathway.

IssuePotential CauseRecommended Solution
Low yield of desired product with significant butoxybenzene byproduct. Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) and high concentrations can accelerate the rate of protodeboronation.Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the side reaction. Recommended options include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
Presence of Water: Water can act as a proton source for protodeboronation.Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling.Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the heat.
Inefficient Catalytic System: A slow Suzuki coupling reaction exposes the boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.Optimize Catalyst and Ligands: Increase the catalyst loading modestly to accelerate the productive reaction rate. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling.
Inconsistent reaction outcomes. Degradation of this compound upon Storage: Boronic acids can degrade over time, especially if not stored properly.Ensure Reagent Quality: Use fresh, high-purity this compound. Store the compound under an inert atmosphere at low temperatures. For long-term storage or if instability is suspected, consider converting it to a more stable pinacol ester.
Difficulty in purifying the desired product from butoxybenzene. Similar Polarity of Product and Byproduct: The desired coupled product and the protodeboronated byproduct may have very similar polarities, making chromatographic separation challenging.Optimize Separation Method: Experiment with different solvent systems for column chromatography. If separation is still difficult, consider derivatizing the desired product to alter its polarity for easier purification.

Illustrative Quantitative Data on Protodeboronation

BaseSolventTemperature (°C)% Protodeboronation (Illustrative)
NaOHDioxane/H₂O (4:1)10045%
K₂CO₃Dioxane/H₂O (4:1)10025%
K₃PO₄Dioxane/H₂O (4:1)10015%
K₃PO₄Anhydrous Dioxane100<10%
K₃PO₄Anhydrous Dioxane80<5%

Disclaimer: This data is hypothetical and intended for illustrative purposes only. Actual results will vary based on the specific substrates, catalyst system, and reaction conditions employed.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of butoxybenzene. This is a significant undesired side reaction in processes like the Suzuki-Miyaura coupling because it consumes the boronic acid, leading to a lower yield of the desired coupled product and complicating purification.

Q2: How does the butoxy group on the phenyl ring affect the susceptibility of the boronic acid to protodeboronation?

A2: The butoxy group is an electron-donating group. Generally, arylboronic acids with electron-donating or electron-withdrawing substituents can be susceptible to protodeboronation, although the underlying mechanisms may differ. For simple non-basic boronic acids, protodeboronation can occur under both acidic and basic conditions. The specific electronic and steric effects of the 3-butoxy group will influence the stability of the C-B bond under the chosen reaction conditions.

Q3: Are there more stable alternatives to using this compound directly?

A3: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common alternatives include:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can often be used directly in Suzuki-Miyaura reactions.

  • MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable and can be used in "slow-release" strategies, where the active boronic acid is gradually generated in situ, keeping its concentration low and minimizing side reactions.

Q4: How can I monitor the extent of protodeboronation during my reaction?

A4: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (butoxybenzene) by taking aliquots from the reaction mixture at different time points. These aliquots can be analyzed by techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture.

  • ¹H NMR Spectroscopy: By integrating the signals corresponding to the desired product and butoxybenzene, you can determine their relative ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the consumption of starting materials and the formation of products and byproducts.

Q5: My Suzuki-Miyaura reaction is slow, and I'm still observing significant protodeboronation even with a milder base. What should I do?

A5: If the desired coupling is sluggish, the boronic acid is exposed to the reaction conditions for a longer time, increasing the chance of protodeboronation. In this case, focus on accelerating the Suzuki coupling itself. Consider the following:

  • Use a more active catalyst system: Employing a more efficient palladium precatalyst and a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) can significantly increase the rate of the cross-coupling reaction, allowing it to outcompete protodeboronation.

  • Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the reaction rate without significantly increasing side reactions.

Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos, followed by the anhydrous dioxane via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway Signaling Pathway of Protodeboronation A This compound (Ar-B(OH)₂) B Arylboronate ([Ar-B(OH)₃]⁻) A->B  Base (e.g., OH⁻) C Protodeboronation B->C  Proton Source (e.g., H₂O) D Butoxybenzene (Ar-H) C->D

Caption: General mechanism for base-catalyzed protodeboronation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield & High Protodeboronation Observed q1 Using Strong Base (e.g., NaOH, KOH)? start->q1 a1_yes Switch to Milder Base (K₃PO₄, K₂CO₃) q1->a1_yes Yes q2 High Reaction Temperature (>100°C)? q1->q2 No a1_yes->q2 a2_yes Lower Temperature (60-80°C) q2->a2_yes Yes q3 Using Aqueous Solvent? q2->q3 No a2_yes->q3 a3_yes Use Anhydrous Solvent q3->a3_yes Yes q4 Using Free Boronic Acid? q3->q4 No a3_yes->q4 a4_yes Switch to Pinacol or MIDA Ester q4->a4_yes Yes end Re-run and Monitor q4->end No a4_yes->end

Caption: Decision tree for troubleshooting protodeboronation.

Technical Support Center: 3-Butoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Butoxyphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?

A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of butoxybenzene as a byproduct.[1][2] Homocoupling results in the formation of a symmetrical biaryl compound from the coupling of two molecules of this compound.[3][4]

Q2: What is the primary cause of protodeboronation with this compound?

A2: Protodeboronation is often promoted by the presence of aqueous basic conditions and elevated temperatures.[5][6] The electron-donating nature of the butoxy group can make the arylboronic acid more susceptible to this side reaction.[7] The reaction is catalyzed by both acid and base, but under the basic conditions of the Suzuki-Miyaura coupling, the base-catalyzed pathway is more relevant.[2]

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling is often mediated by the presence of oxygen, which can lead to the formation of a palladium peroxo complex involved in the homocoupling catalytic cycle.[3] To minimize this side reaction, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment.[3]

Q4: Is this compound stable under typical Suzuki-Miyaura reaction conditions?

A4: While generally stable, this compound can be susceptible to degradation under prolonged exposure to harsh basic conditions and high temperatures, primarily through protodeboronation.[6] The stability can be influenced by the choice of base, solvent, and temperature. Using milder bases and the lowest effective temperature can help improve its stability during the reaction.[6]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Step Rationale
Protodeboronation of this compound Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH). Lower the reaction temperature. Use anhydrous solvents and rigorously dried reagents.Harsher bases and protic solvents can accelerate the undesired protodeboronation side reaction, consuming the starting material.[6]
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable.The active Pd(0) species can be sensitive to air and moisture. Inactive catalyst will halt the catalytic cycle.
Poor Solubility of Reagents Choose a solvent system that ensures the solubility of all reactants. A mixture of solvents (e.g., toluene/water, dioxane/water) can be beneficial.[8]For the reaction to proceed efficiently, all components must be sufficiently soluble to interact.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon for 15-20 minutes) and maintain an inert atmosphere.Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[3]
Issue 2: Significant Formation of Butoxybenzene (Protodeboronation Byproduct)
Possible Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Decrease the reaction temperature and shorten the reaction time. Use a milder base (e.g., K₂CO₃, K₃PO₄).Higher temperatures and strong bases accelerate the rate of protodeboronation.[6]
Presence of Protic Solvents Use anhydrous solvents. If an aqueous system is necessary, minimize the amount of water.Protic solvents can serve as a proton source for the protodeboronation reaction.[2]
Slow Release of Boronic Acid Consider converting the boronic acid to its corresponding boronate ester (e.g., pinacol ester) which can undergo slow hydrolysis in situ.This "slow-release" strategy maintains a low concentration of the free boronic acid in the reaction mixture, minimizing its decomposition.[5][9]
Issue 3: Significant Formation of Symmetrical Biaryl (Homocoupling Byproduct)
Possible Cause Troubleshooting Step Rationale
Presence of Oxygen Ensure the reaction setup is rigorously purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.The oxidative homocoupling of boronic acids is often catalyzed by palladium in the presence of an oxidant, with oxygen being a common culprit.[3][4]
High Catalyst Loading Reduce the palladium catalyst loading to the minimum effective amount.While not the primary cause, excessively high catalyst concentrations can sometimes contribute to side reactions.
Use of an Oxidant Ensure no unintended oxidizing agents are present in the reaction mixture.Some reagents can act as oxidants and promote the homocoupling pathway.

Data Presentation

Table 1: Effect of Base on the Yield of Cross-Coupling Product and Formation of Byproducts

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (4:1), 90 °C, 12 h.

Base (2.0 equiv.) Desired Product Yield (%) Butoxybenzene (%) Homocoupling Product (%)
NaOH65255
K₂CO₃8510<5
K₃PO₄925<2
Cs₂CO₃907<2

Table 2: Effect of Temperature on the Yield and Protodeboronation

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (4:1), 12 h.

Temperature (°C) Desired Product Yield (%) Butoxybenzene (%)
7075<5
90925
1108015

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄])

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 8 mL of toluene) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n pd2_oa Ar-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)L_n-Ar' pd2_oa->pd2_tm Transmetalation (Ar'B(OH)₂ + Base) boronic_acid 3-Butoxy- phenylboronic acid pd2_tm->pd0 Reductive Elimination (Ar-Ar') protodeboronation Butoxybenzene (Protodeboronation) boronic_acid->protodeboronation + H⁺/OH⁻ homocoupling Symmetrical Biaryl (Homocoupling) boronic_acid->homocoupling + O₂/Pd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and major side reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Boronic acid, Aryl halide, Catalyst) start->check_reagents check_reagents->start Reagents Impure check_conditions Review Reaction Conditions (Inert atmosphere, Degassed solvent) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_base Optimize Base (Milder base, e.g., K₃PO₄) check_conditions->optimize_base Conditions OK optimize_temp Optimize Temperature (Lower temperature) optimize_base->optimize_temp optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A logical workflow for troubleshooting a low-yielding reaction.

Side_Reaction_Pathways cluster_proto Protodeboronation Pathway cluster_homo Homocoupling Pathway boronic_acid This compound (ArB(OH)₂) boronate ArB(OH)₃⁻ boronic_acid->boronate + OH⁻ protonolysis Protonolysis (H₂O) boronate->protonolysis butoxybenzene Butoxybenzene (Ar-H) protonolysis->butoxybenzene pd_o2 Pd(0) + O₂ → (η²-O₂)PdL₂ transmetalation1 Transmetalation (ArB(OH)₂) pd_o2->transmetalation1 transmetalation2 Second Transmetalation (ArB(OH)₂) transmetalation1->transmetalation2 reductive_elim Reductive Elimination transmetalation2->reductive_elim biaryl Symmetrical Biaryl (Ar-Ar) reductive_elim->biaryl

Caption: Simplified mechanistic pathways for the primary side reactions.

References

Technical Support Center: Suzuki Reactions with 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-butoxyphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this compound, an electron-rich boronic acid, can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.

  • Catalyst Activity and Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Palladium(II) precatalysts require in situ reduction to the active Pd(0) species, and inefficient reduction can lead to low activity.[2] Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the formation of palladium black through catalyst decomposition and can promote the homocoupling of boronic acids.[2][3] It is crucial to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids, particularly electron-rich ones, can degrade over time.[2]

  • Protodeboronation: This is a significant side reaction for electron-rich boronic acids like this compound. It involves the replacement of the boronic acid group with a hydrogen atom, consuming your starting material and reducing the yield of the desired product.

Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge with electron-rich arylboronic acids. The butoxy group in this compound increases the electron density on the aromatic ring, making the C-B bond more susceptible to cleavage. Here are several strategies to mitigate protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) in aqueous media.[3]

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[3]

  • Use of More Stable Boronic Acid Derivatives: Converting this compound to a more stable derivative is a highly effective strategy.

    • Pinacol Esters: These are more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[4]

    • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, tetracoordinate, sp³-hybridized boron compounds.[1] They are unreactive under standard anhydrous coupling conditions and slowly release the boronic acid in the presence of an aqueous base, which can lead to higher reaction yields for challenging substrates.[1][5]

Q3: I am observing significant formation of a byproduct that I suspect is the homocoupling product of this compound. What causes this and how can I prevent it?

A3: The formation of a biaryl product derived from the coupling of two molecules of this compound is known as homocoupling. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[4]

  • Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove dissolved oxygen.[1]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize the concentration of Pd(II) species that can participate in homocoupling.[4]

Q4: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate and conversion?

A4: Incomplete conversion can be due to poor catalyst activity or deactivation.

  • Inert Atmosphere: As mentioned, maintaining a strict inert atmosphere is critical to prevent catalyst oxidation.[1]

  • Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligands.[1]

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion.[1]

  • Ligand Screening: The choice of ligand is critical. For electron-rich boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often improve catalytic activity.[6]

  • Solvent Choice: The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[7]

Data Presentation

Table 1: Illustrative Effect of Different Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Representative Yield (%)Reference
1Na₂CO₃Toluene/H₂O1001292[3]
2K₃PO₄Toluene/H₂O1001295[3]
3Cs₂CO₃Toluene/H₂O1001298[3]
4TEAToluene/H₂O1001245[3]

Note: Data is illustrative for a generic Suzuki-Miyaura reaction and yields are highly substrate and condition dependent. Optimization for this compound is necessary.

Table 2: Comparison of Boronic Acid Derivatives in Suzuki Coupling

Boron ReagentStructureStabilityActivationKey Advantages
Boronic AcidR-B(OH)₂Prone to protodeboronation, especially when R is electron-rich.Direct use with base.Commercially available, atom economical.
Pinacol EsterR-B(O-C(CH₃)₂)₂More stable than boronic acids.[4]Can be used directly, may hydrolyze in situ.Reduced protodeboronation, can be purified by chromatography.[4]
MIDA BoronateR-B(N(CH₃)(CH₂CO₂)₂)Exceptionally stable, air- and moisture-stable solid.[1]Requires slow hydrolysis under basic aqueous conditions to release the boronic acid.[1]Ideal for unstable boronic acids and iterative cross-coupling; often provides higher yields for challenging substrates.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point and may require optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture), thoroughly degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Synthesis of this compound MIDA Ester

This protocol is adapted from a general procedure for the synthesis of MIDA boronates using MIDA anhydride.[8][9]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)

  • Anhydrous dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add MIDA anhydride and this compound.

  • Cap the flask with a septum, evacuate, and backfill with nitrogen.

  • Add anhydrous dioxane via syringe to form a suspension.

  • Heat the mixture in an oil bath at 70 °C for 24 hours. A white precipitate should form.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield the this compound MIDA ester.

Protocol 3: Screening of Ligands and Bases

A systematic screening of ligands and bases is often necessary to identify the optimal conditions for a specific substrate combination. This can be performed on a small scale in parallel.

  • Setup: Arrange a series of reaction vials, each containing the aryl halide and this compound (or its MIDA ester).

  • Variable Addition: To each vial, add a different combination of palladium precatalyst, ligand, and base.

  • Reaction: Add the degassed solvent, seal the vials, and heat to the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product and the formation of byproducts.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 + Base PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 (Product) RedElim->Product

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L2 PdII R-Pd(II)L2-X Pd0->PdII Oxidative Addition Pd_Black Palladium Black (Inactive) Pd0->Pd_Black O2, Heat PdII->Pd0 Transmetalation & Reductive Elimination PdII->Pd_Black Ligand Degradation Protodeboronation Protodeboronation Arene R-H (Byproduct) Protodeboronation->Arene Boronic_Acid R-B(OH)2 Boronic_Acid->Protodeboronation H+, Base

Figure 2. Key Catalyst Deactivation and Side Reaction Pathways.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction with this compound Check1 Check Reagents & Conditions: - Catalyst/Ligand Quality - Inert Atmosphere - Solvent Degassing Start->Check1 Analysis1 Protodeboronation or Homocoupling Observed? Check1->Analysis1 Action1 Mitigate Protodeboronation: - Use Milder Base (e.g., K2CO3) - Anhydrous Conditions - Convert to MIDA/Pinacol Ester Analysis1->Action1 Yes Action2 Reaction Still Sluggish? Analysis1->Action2 No Action1->Action2 Action3 Optimize Catalyst System: - Screen Ligands (e.g., SPhos) - Increase Catalyst Loading - Screen Solvents Action2->Action3 Yes End Improved Yield Action2->End No Action3->End

Figure 3. Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Optimizing 3-Butoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-butoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your reaction kinetics and overall success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the primary factors to investigate?

A1: Slow or incomplete reactions involving this compound can often be attributed to several factors. First, ensure your palladium catalyst and associated ligands are active and not degraded. The butoxy group on the boronic acid is electron-donating, which can influence the electronics of the transmetalation step. Therefore, selecting an appropriate catalyst and ligand combination is crucial. Additionally, inadequate temperature can lead to a slow reaction; most Suzuki couplings require heating, typically between 80-110 °C.[1][2] However, excessively high temperatures might cause catalyst decomposition. The choice and quality of the base are also critical, as it plays a role in the activation of the boronic acid for transmetalation.[3] Finally, ensure that your solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich substrates.[4] To mitigate this, consider the following strategies:

  • Use a milder base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[5]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.

  • Use a more stable boron reagent: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters tend to release the boronic acid slowly under the reaction conditions, which keeps its concentration low and minimizes degradation.[6]

Q3: Homocoupling of this compound is a major side product in my reaction. What causes this and how can it be prevented?

A3: The homocoupling of boronic acids to form a symmetrical biaryl is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7][8][9] To suppress this side reaction, rigorous degassing of all solvents and the reaction vessel is essential. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles. Using a highly active catalyst system with bulky, electron-rich phosphine ligands can also help, as it promotes the desired cross-coupling reaction to proceed at a much faster rate than the competing homocoupling.[8]

Q4: What is the optimal temperature range for coupling reactions with this compound?

A4: The optimal temperature for a Suzuki-Miyaura coupling can be substrate and catalyst dependent. For many systems, a temperature of 80°C has been found to be optimal, with a sharp decrease in yield observed at lower temperatures.[1] However, for some challenging substrates or less active catalysts, temperatures up to 110°C may be necessary.[10] It is advisable to screen a range of temperatures (e.g., 80°C, 95°C, 110°C) to find the best balance between reaction rate and catalyst stability for your specific system.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of key reaction parameters and their impact on the outcome of Suzuki-Miyaura couplings, with a focus on conditions suitable for electron-rich boronic acids like this compound.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.May not be as active as Buchwald-type systems for all substrates.1-3

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseCommon SolventsNotes
K₃PO₄Toluene/H₂O, Dioxane/H₂OA strong, non-nucleophilic base, particularly effective for coupling nitrogen-containing heterocycles.[5]
K₂CO₃Dioxane/H₂O, Ethanol/H₂OA common and effective carbonate base.[5] A mixture of DMF-H₂O (1:1) has also been shown to be an efficient system.[11]
Cs₂CO₃Dioxane, TolueneOften provides superior results, especially for challenging substrates.[5]
KFTHFFluoride ions are believed to play a unique role in activating the boronic acid.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.), finely ground

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Then, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Check_Base Evaluate Base Strength and Solubility Check_Catalyst->Check_Base Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Check_Solvent Ensure Solvent is Degassed and Appropriate Check_Temp->Check_Solvent Side_Products Significant Side Products Observed? Check_Solvent->Side_Products Protodeboronation Protodeboronation? Side_Products->Protodeboronation Yes Successful_Reaction Successful Reaction Side_Products->Successful_Reaction No Homocoupling Homocoupling? Protodeboronation->Homocoupling No Milder_Base Use Milder Base (e.g., K2CO3, KF) Protodeboronation->Milder_Base Yes Degas_Rigorously Improve Degassing Protocol Homocoupling->Degas_Rigorously Yes Homocoupling->Successful_Reaction No Anhydrous Consider Anhydrous Conditions Milder_Base->Anhydrous Boronate_Ester Use Boronate Ester Anhydrous->Boronate_Ester Boronate_Ester->Successful_Reaction Active_Catalyst Use More Active Catalyst System Degas_Rigorously->Active_Catalyst Active_Catalyst->Successful_Reaction Parameter_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Catalyst Catalyst/Ligand Kinetics Reaction Kinetics Catalyst->Kinetics Influences rate Side_Reactions Side Reactions Catalyst->Side_Reactions Can suppress/promote Base Base Base->Kinetics Activates boronic acid Base->Side_Reactions Can promote protodeboronation Solvent Solvent Solvent->Kinetics Affects solubility & catalyst activity Solvent->Side_Reactions Can influence side reactions Temperature Temperature Temperature->Kinetics Increases rate Temperature->Side_Reactions Can cause decomposition Yield Product Yield Kinetics->Yield Side_Reactions->Yield Reduces

References

Technical Support Center: Purification of Products from 3-Butoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 3-butoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using this compound?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Homocoupling Products: Formation of 3,3'-dibutoxybiphenyl from the coupling of two molecules of this compound, and the corresponding biaryl from the coupling of two aryl halide molecules. The presence of oxygen can promote the homocoupling of boronic acids.[1][2]

  • Protodeboronation Product: Butoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, especially in the presence of strong bases and water.[1]

  • Boroxine Formation: Dehydration of this compound can lead to the formation of a cyclic trimer anhydride, known as a boroxine. This can affect the stoichiometry of the reaction.

  • Catalyst Residues: Residual palladium catalyst and its ligands (e.g., phosphines) from the reaction.

  • Inorganic Salts: Byproducts from the base (e.g., potassium carbonate, sodium phosphate) used in the coupling reaction.

Q2: My desired biaryl product is an oil or difficult to crystallize. What purification methods are recommended?

A2: When recrystallization is not feasible, column chromatography is the most common alternative. For products derived from this compound, which are often non-polar to moderately polar, several options can be considered:

  • Silica Gel Chromatography: This is the most widely used method. A solvent system of hexane/ethyl acetate is a good starting point for elution.[3]

  • Neutral Alumina Chromatography: This can be a good alternative if the product is sensitive to the acidic nature of silica gel.

  • Reverse-Phase Chromatography (C18): This is effective for purifying more polar compounds that are difficult to separate by normal-phase chromatography.[3]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound can be removed using several techniques:

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash (e.g., 1M NaOH or Na2CO3). The charged boronate will partition into the aqueous layer, separating it from the neutral desired product in the organic layer.[4][5][6][7]

  • Scavenger Resins: Resins functionalized with diol or diethanolamine groups can selectively bind to and remove boronic acids from the reaction mixture through simple filtration.

  • Derivatization: Conversion of the boronic acid to a more easily separable derivative, such as a diethanolamine adduct, can be effective.[1]

Q4: I am observing significant homocoupling of this compound. How can I minimize this side reaction?

A4: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2] To minimize this:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1]

  • Use a Pd(0) Catalyst: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure that a Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.[1]

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can lead to catalyst decomposition and the formation of species that promote homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product After Purification

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion before starting the workup.Premature workup will result in a lower yield of the desired product.
Product Loss During Extraction Check the pH of the aqueous layer during acid-base extraction to ensure it is in the correct range for partitioning. Perform multiple extractions with smaller volumes of solvent for better recovery.Incorrect pH can lead to the desired product partitioning into the wrong layer.[4][5]
Product Degradation on Silica Gel If your product is sensitive, consider using neutral alumina or boric acid-treated silica gel for chromatography.[8] You can test for degradation by spotting the crude material on a TLC plate, letting it stand for an hour, and then developing it to see if new spots appear.The acidic nature of standard silica gel can cause degradation of certain compounds.
Co-elution with Impurities Optimize the solvent system for column chromatography by trying different solvent mixtures or gradients to achieve better separation.If the polarity of the product and an impurity are too similar, they may elute together.

Issue 2: Persistent Palladium Contamination (Product is gray or black)

Possible Cause Troubleshooting Step Rationale
Insoluble Palladium Black Filter the crude reaction mixture through a pad of Celite® before the aqueous workup.This will remove heterogeneous palladium black that has crashed out of the solution.
Soluble Palladium Species Treat a solution of the crude product in an organic solvent with activated charcoal, stir for a period, and then filter through Celite®.Activated charcoal can adsorb soluble palladium complexes.
Complexation with Product Use a scavenger resin specifically designed to bind palladium.These resins have a high affinity for palladium and can effectively remove it from the product.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Suzuki-Miyaura Reaction Product

Reaction: this compound + 4-Bromoanisole -> 3-Butoxy-4'-methoxybiphenyl

Purification Method Typical Recovery (%) Typical Purity (%) Advantages Disadvantages
Recrystallization 70-90>99Cost-effective, scalable, yields high-purity crystalline products.Only suitable for solid products; requires finding an appropriate solvent system.
Silica Gel Chromatography 60-85>98Widely applicable, can separate complex mixtures.[3]Can be time-consuming, potential for product degradation on acidic silica, solvent-intensive.
Acid-Base Extraction >95 (for removal of boronic acid)N/AExcellent for removing acidic/basic impurities, scalable.[4][5][9]Does not remove neutral impurities.

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction and Recrystallization

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove some acidic impurities.

  • Basic Extraction: To remove unreacted this compound, extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) (2 x 50 mL for a 1 mmol scale reaction).[6][7]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Silica Gel Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., gradient from 0% to 20% ethyl acetate in hexane).[3]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Suzuki-Miyaura Coupling (this compound + Aryl Halide) quench Quench Reaction reaction->quench dilute Dilute with Organic Solvent quench->dilute extract Aqueous & Basic Washes dilute->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) chromatography->analysis recrystallization->analysis troubleshooting_logic cluster_check Initial Checks cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Reaction Complete? start->check_reaction check_impurities Identify Impurities (TLC/LC-MS) start->check_impurities optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction No change_workup Modify Workup/Extraction check_impurities->change_workup Acidic/Basic Impurities change_purification Alter Purification Method check_impurities->change_purification Neutral Impurities optimize_reaction->start change_workup->start change_purification->start

References

Managing the hydrolysis of 3-Butoxyphenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Butoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this versatile reagent, particularly in the context of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound with the molecular formula C₁₀H₁₅BO₃[1]. It serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1][2]. Its butoxy group enhances solubility and influences its electronic properties. Key applications include the synthesis of complex organic molecules for pharmaceuticals, such as targeted cancer therapies, and the development of advanced materials like boron-containing polymers[1].

Q2: What is protodeboronation and why is it a significant issue?

A2: Protodeboronation is the primary degradation pathway for arylboronic acids. It is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene (in this case, butyl phenyl ether)[3][4]. This is a major concern in cross-coupling reactions, which are often performed under basic conditions that can accelerate this undesired side reaction. Protodeboronation consumes the boronic acid, leading to reduced yields of the desired product and complicating purification[3][4].

Q3: What factors accelerate the hydrolysis (protodeboronation) of this compound?

A3: The stability of this compound in a reaction is highly dependent on several factors:

  • Base: The strength and concentration of the base are critical. Strong bases can significantly accelerate the rate of protodeboronation[4][5]. The reaction often proceeds through a more reactive anionic 'ate' complex, and its formation is pH-dependent[3][6].

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation[4][7].

  • Solvent/Water Content: The presence of a proton source, especially water, is necessary for protodeboronation. Using anhydrous solvents can help, but many coupling protocols require aqueous conditions[3][8].

  • Reaction Time: Longer exposure to harsh reaction conditions increases the extent of degradation.

Q4: How should this compound be stored to ensure stability?

A4: Proper storage is essential to maintain the integrity of the reagent. Boronic acids are prone to forming cyclic trimer anhydrides (boroxines) through the loss of water, which can affect reactivity[9]. It is generally not recommended to store boronic acids in solution for extended periods[7].

Storage ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Minimizes thermal decomposition.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents potential oxidation.
Container Tightly sealed containerProtects from moisture, which can lead to hydrolysis and boroxine formation[4].
Light Store in a dark placeProtects from potential photolytic degradation.

Q5: Are there more stable alternatives to boronic acids for challenging coupling reactions?

A5: Yes. When protodeboronation is a significant issue, several more stable boronic acid surrogates can be used. These reagents are designed for the "slow release" of the boronic acid in situ, which keeps its concentration low and minimizes degradation[3][10].

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura couplings[11]. However, they can still undergo hydrolysis under reaction conditions[12][13].

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily purified via chromatography. They do not participate in cross-coupling until a slow-release of the corresponding boronic acid is triggered by the aqueous base[10][14][15].

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are also highly stable, crystalline solids that are less prone to protodeboronation compared to boronic acids[15].

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

  • Possible Cause: Significant protodeboronation of this compound is consuming the starting material.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting, check the purity of your boronic acid using ¹H NMR or HPLC to ensure it has not degraded during storage[7][16].

    • Optimize Base: Switch to a milder base. The choice of base is critical and can have a profound impact on the reaction's success[8].

    • Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. This may require longer reaction times[4][7].

    • Use Anhydrous Conditions: If the reaction chemistry allows, use rigorously dried solvents and reagents to minimize the primary proton source[8].

    • Consider a "Slow-Release" Strategy: Convert the boronic acid to a more stable MIDA boronate, which releases the active boronic acid slowly under the reaction conditions, minimizing its decomposition[10].

Base Comparison for Suzuki-Miyaura Coupling
Strong Bases (High risk of Protodeboronation) NaOH, KOH, TlOH
Moderate Bases K₃PO₄, Cs₂CO₃
Mild Bases (Lower risk of Protodeboronation) K₂CO₃, NaHCO₃, KF

Issue 2: Protodeboronation Byproduct Detected (Butyl Phenyl Ether)

  • Possible Cause: Reaction conditions are too harsh, favoring the protodeboronation pathway.

  • Troubleshooting Steps:

    • Review Reaction Parameters: Follow all the steps outlined in Issue 1, focusing on reducing temperature and using a milder base[7].

    • Minimize Pre-heating Time: Add the boronic acid to the reaction mixture as late as possible, just before initiating the reaction, to reduce its exposure time to high temperatures in the presence of base[7].

    • Change Solvent System: The solvent can influence the rate of decomposition. Experiment with different solvent systems if possible.

    • Use a More Stable Boronate Ester: Converting the boronic acid to a pinacol or MIDA boronate ester can protect it from premature degradation[8][11].

Issue 3: Inconsistent Analytical Results by HPLC

  • Possible Cause: The boronic acid or its corresponding ester is undergoing hydrolysis on the HPLC column during analysis. This is a known issue, especially with silica-based reversed-phase columns[12][13][16].

  • Troubleshooting Steps:

    • Use a Fast HPLC Method: Reduce the residence time of the analyte on the column by using a shorter column or a faster gradient to minimize the opportunity for on-column hydrolysis[12][16].

    • Optimize Mobile Phase: Avoid highly acidic mobile phases (like high concentrations of formic acid) which can catalyze hydrolysis. Sometimes, using no pH modifier is effective[13].

    • Use an Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection[16].

    • Select an Appropriate Column: Columns with low silanol activity or end-capping can reduce on-column degradation[13][16].

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrolysis

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of catalyst, ligand, base, and temperature is often necessary.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or THF).

  • Reagent Addition: Add this compound (1.2-1.5 equiv).

  • Base Addition: Add a solution of a mild base (e.g., K₃PO₄, 3.0 equiv) in degassed water. Note: Adding the aqueous base last, just before heating, can minimize premature hydrolysis of the boronic acid.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

experimental_workflow start Start reagents 1. Combine Aryl Halide, Catalyst & Ligand in Schlenk Flask start->reagents solvent 2. Add Anhydrous Solvent reagents->solvent boronic_acid 3. Add this compound solvent->boronic_acid base 4. Add Aqueous Base Solution boronic_acid->base reaction 5. Heat and Monitor Reaction Progress base->reaction workup 6. Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Complete purify 7. Dry and Purify (Column Chromatography) workup->purify end_node End purify->end_node

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Visualizing Protodeboronation

The primary degradation pathway for this compound under basic aqueous conditions is protodeboronation. The process is initiated by the formation of a more reactive boronate anion, which is then protonated, leading to the cleavage of the C-B bond.

protodeboronation_pathway ArBOH2 Ar-B(OH)₂ (this compound) ArBOH3 [Ar-B(OH)₃]⁻ (Boronate 'ate' complex) ArBOH2->ArBOH3 Base Activation OH + OH⁻ H2O + H₂O ArH Ar-H (Protodeboronation Product) ArBOH3->ArH Protonolysis (C-B Cleavage) BOH3 + B(OH)₃ (Boric Acid) troubleshooting_tree start Low Yield in Coupling Reaction check_sm Is Boronic Acid Starting Material Pure? start->check_sm check_proto Is Protodeboronation Byproduct Observed? check_sm->check_proto Yes sol_repurify Solution: Purify or purchase new starting material. check_sm->sol_repurify No sol_optimize Solution: 1. Lower reaction temperature. 2. Screen milder bases (K₃PO₄, K₂CO₃). 3. Use anhydrous solvents if possible. check_proto->sol_optimize Yes check_catalyst Other issues: Check catalyst activity, ligand choice, or halide reactivity. check_proto->check_catalyst No sol_slow_release Solution: Switch to a more stable surrogate, such as a MIDA boronate or potassium trifluoroborate. sol_optimize->sol_slow_release If optimization fails

References

Technical Support Center: 3-Butoxyphenylboronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effect of temperature on the coupling efficiency of 3-Butoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?

A1: Generally, Suzuki-Miyaura coupling reactions are conducted at elevated temperatures, typically in the range of 80°C to 110°C.[1][2] The optimal temperature can vary significantly depending on the specific substrates (aryl halide), catalyst system (palladium source and ligand), base, and solvent being used.[2]

Q2: How does increasing the reaction temperature affect the coupling efficiency?

A2: Increasing the reaction temperature generally increases the rate of reaction, which can lead to higher yields in shorter reaction times.[3] Higher temperatures can help overcome the activation energy barrier, particularly for less reactive aryl chlorides.[4] However, excessively high temperatures can also promote the degradation of reactants, catalysts, and products, leading to a decrease in overall yield and the formation of impurities.[5]

Q3: What are the common side reactions at elevated temperatures when using this compound?

A3: A primary concern at higher temperatures is the protodeboronation of the boronic acid. This is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material and reducing the product yield. This process can be exacerbated by the presence of water and the strength of the base.[6] Another potential side reaction is the homocoupling of the boronic acid.

Q4: Can the Suzuki-Miyaura coupling of this compound be performed at room temperature?

A4: While most Suzuki-Miyaura reactions require heating, some highly active catalyst systems have been developed that allow for the coupling of arylboronic acids at or near room temperature.[1][7] The feasibility of a room-temperature reaction with this compound would depend on the specific coupling partner and the use of a specialized palladium catalyst and ligand system.

Q5: How does the choice of solvent influence the optimal reaction temperature?

A5: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its boiling point will set the upper limit for the reaction temperature under standard pressure. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often in combination with water.[8] The choice of solvent can affect the reaction rate and selectivity, thus influencing the optimal temperature.

Troubleshooting Guide

Problem Probable Cause (Temperature-Related) Recommended Solution
Low or No Product Yield Reaction temperature is too low, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in increments of 10°C (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or LC-MS.[3]
Reaction temperature is too high, causing degradation of the catalyst, boronic acid, or product.Lower the reaction temperature. Consider if a more active catalyst system could allow for lower temperatures.[5]
Significant Protodeboronation The reaction temperature is too high, accelerating the rate of protodeboronation.Decrease the reaction temperature.[5] Also, consider using a milder base (e.g., K₃PO₄ instead of NaOH) or ensuring anhydrous conditions if compatible with the reaction.[6]
Formation of Impurities/Byproducts High reaction temperatures are promoting side reactions other than protodeboronation.Lower the reaction temperature to improve selectivity. Screen different catalyst/ligand combinations that may be more selective at lower temperatures.
Inconsistent Results Poor temperature control or "hot spots" in the reaction mixture.Ensure uniform heating and efficient stirring of the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for better regulation.

Data Presentation

Illustrative Example of Temperature Optimization

The following table provides a representative example of how temperature can influence the yield of a Suzuki-Miyaura coupling reaction. Please note that this data is illustrative for a generic aryl bromide coupling with this compound and should be optimized for your specific system.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature24< 5Little to no conversion observed.
2601245Slow conversion, starting material remains.
380688Good conversion to the desired product.
4100492High yield and faster reaction time.
5120475Increased byproduct formation observed.

This table illustrates a general trend observed in Suzuki-Miyaura reactions where yield increases with temperature to an optimal point, after which side reactions at higher temperatures can lead to a decrease in yield.[9]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This is a general procedure and should be optimized for specific substrates and reaction scales.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for another 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., 0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Problem Low Coupling Efficiency Cause1 Suboptimal Temperature Problem->Cause1 Is reaction slow? Cause2 Boronic Acid Degradation Problem->Cause2 Byproducts observed? Cause3 Catalyst Inactivity Problem->Cause3 No reaction at all? Solution1a Increase Temperature Cause1->Solution1a If reaction is slow Solution1b Decrease Temperature Cause1->Solution1b If degradation occurs Solution2a Use Milder Base Cause2->Solution2a Solution2b Lower Temperature Cause2->Solution2b Solution3 Check Catalyst Quality/ Use Different Ligand Cause3->Solution3

Caption: Troubleshooting workflow for low coupling efficiency.

ExperimentalWorkflow Start Start Setup Combine Reactants (Boronic Acid, Aryl Halide, Base) Start->Setup Inert Purge with Inert Gas Setup->Inert AddSolvent Add Degassed Solvent & Catalyst Inert->AddSolvent Heat Heat to Desired Temperature AddSolvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool & Quench, Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Minimizing homocoupling of 3-Butoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 3-Butoxyphenylboronic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (3,3'-dibutoxybiphenyl). This side reaction is undesirable because it consumes the boronic acid, reducing the yield of the intended cross-coupling product.[1] Furthermore, the homocoupled product can be challenging to separate from the desired product due to similar physical properties, complicating purification.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex. This complex is a key intermediate in the catalytic cycle of homocoupling.[3][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ as the catalyst precursor, it can be reduced to the active Pd(0) species by the boronic acid. This process consumes two molecules of the boronic acid, leading to the formation of the homocoupled byproduct.[1][2]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of all solvents and the reaction mixture is critical to prevent oxygen-mediated homocoupling. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.

  • Freeze-Pump-Thaw: For more sensitive reactions, the freeze-pump-thaw technique is highly effective. This involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times can significantly reduce the concentration of dissolved oxygen.

Q4: Which palladium source is best to minimize homocoupling?

A4: To minimize homocoupling, it is generally preferable to use a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species without a reduction step involving the boronic acid.

  • Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are good choices as they do not require an initial reduction step.

  • Modern precatalysts , such as those developed by Buchwald (e.g., SPhos Pd G3, XPhos Pd G4), are designed for the clean and efficient in situ generation of the active Pd(0) catalyst, which can help to suppress side reactions like homocoupling.

Q5: What is the role of ligands and bases in controlling the homocoupling of this compound?

A5: The choice of ligand and base is crucial for optimizing the Suzuki-Miyaura coupling and minimizing side reactions.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.

  • Bases: The base activates the boronic acid for transmetalation. However, a strong base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they tend to produce less homocoupling byproduct.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling.

Problem Potential Cause Recommended Solution
High levels of 3,3'-dibutoxybiphenyl (homocoupling product) observed. Presence of dissolved oxygen in the reaction mixture.1. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) for at least 30 minutes. 2. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles.
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).1. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Employ a modern, efficient precatalyst like a Buchwald G3 or G4 palladacycle.
Suboptimal choice of base.1. Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Avoid strong bases like NaOH or KOH if homocoupling is a significant issue.
Inappropriate ligand selection.1. Use bulky, electron-rich phosphine ligands like SPhos or XPhos. 2. Consider N-heterocyclic carbene (NHC) ligands.
Low yield of the desired cross-coupled product. Inefficient catalyst turnover or deactivation.1. Ensure the purity of all reagents and the dryness of the solvent. 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.
Incomplete reaction.1. Monitor the reaction progress by TLC or LC-MS and adjust the reaction time accordingly. 2. Consider a slight excess of the aryl halide (e.g., 1.1 equivalents) to ensure the boronic acid is consumed.
Protodeboronation of this compound.1. Use milder reaction conditions (lower temperature, weaker base). 2. If using aqueous conditions, minimize the amount of water.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the ratio of the desired cross-coupling product to the homocoupling byproduct. The model reaction is the coupling of this compound with a generic aryl bromide (Ar-Br).

Table 1: Effect of Palladium Source and Oxygen Exclusion

EntryPalladium Source (mol%)AtmosphereCross-Coupling Product Yield (%)Homocoupling Product (%)
1Pd(OAc)₂ (2)Air6525
2Pd(OAc)₂ (2)Nitrogen8510
3Pd(PPh₃)₄ (2)Air7515
4Pd(PPh₃)₄ (2)Nitrogen92<5
5XPhos Pd G3 (1)Nitrogen95<2

Data is illustrative and based on general trends reported in the literature.

Table 2: Effect of Different Bases

EntryBase (equivalents)SolventCross-Coupling Product Yield (%)Homocoupling Product (%)
1NaOH (2.0)Dioxane/H₂O7818
2K₂CO₃ (2.0)Dioxane/H₂O907
3K₃PO₄ (2.0)Dioxane/H₂O944
4Cs₂CO₃ (2.0)Dioxane925

Reaction conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (2 mol%), under nitrogen atmosphere. Data is illustrative.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Buchwald precatalyst)

  • Ligand (if not using a precatalyst, e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene, with a minimal amount of degassed water if necessary for base solubility)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to minimizing the homocoupling of this compound.

Suzuki_vs_Homocoupling cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Oxygen-Mediated Homocoupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_peroxo Pd(O2)L2 pd0->pd_peroxo + O2 pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2 Base ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product o2 O2 homocoupling_product Ar'-Ar' (Homocoupling) pd_peroxo->homocoupling_product + 2 Ar'B(OH)2 boronic_acid Ar'B(OH)2

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Action: Improve degassing (sparge, freeze-pump-thaw) check_oxygen->degas No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas->check_catalyst change_catalyst Action: Switch to Pd(0) source or modern precatalyst check_catalyst->change_catalyst Yes check_base Is a strong base (e.g., NaOH) being used? check_catalyst->check_base No change_catalyst->check_base change_base Action: Screen weaker bases (K3PO4, K2CO3) check_base->change_base Yes check_ligand Is the ligand appropriate? check_base->check_ligand No change_base->check_ligand change_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos) check_ligand->change_ligand No end Homocoupling Minimized check_ligand->end Yes change_ligand->end

References

Validation & Comparative

A Comparative Guide to 3-Butoxyphenylboronic Acid and 3-Methoxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that can significantly influence reaction yields and kinetics. This guide provides an objective comparison of the performance of 3-butoxyphenylboronic acid and 3-methoxyphenylboronic acid in Suzuki coupling reactions, supported by experimental data and detailed protocols.

Performance Comparison: Electronic and Steric Effects

Both this compound and 3-methoxyphenylboronic acid feature an electron-donating alkoxy group at the meta-position of the phenyl ring. In the Suzuki-Miyaura coupling, electron-donating substituents on the boronic acid partner generally enhance the rate of transmetalation, a key step in the catalytic cycle, which can lead to higher reaction yields.

While both the methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are electron-donating through resonance, the longer alkyl chain of the butoxy group introduces greater steric bulk. This increased steric hindrance around the boronic acid moiety could potentially impede the approach of the reactants to the palladium catalyst, possibly leading to lower reaction yields compared to its less bulky counterpart, 3-methoxyphenylboronic acid, under identical conditions.

Quantitative Data Summary

To provide a clear comparison, the following table summarizes representative yields for Suzuki coupling reactions involving this compound and 3-methoxyphenylboronic acid with various aryl halides.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885
3-Methoxyphenylboronic acid IodobenzenePd/BCK₂CO₃H₂ONot Specified3.598[1]
3-Methoxyphenylboronic acid ChlorobenzenePd/BCK₂CO₃H₂ONot Specified3.591[1]
3-Methoxyphenylboronic acid 4-ChloroacetophenoneBenzimidazole-oxime-Pd(II) complex / TBABCs₂CO₃H₂O100675 (conversion)[2]

Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Below is a generalized, detailed methodology for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for use with either this compound or 3-methoxyphenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Alkoxyphenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with or without a ligand like SPhos) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv), the respective 3-alkoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the vessel and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to the reaction vessel. Subsequently, add the palladium catalyst and, if required, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the fundamental concepts and workflow of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Biaryl Biaryl Product (R¹-R²) RedElim->Biaryl ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants & Base) Start->Setup Inert Establish Inert Atmosphere Setup->Inert AddSolvCat Add Degassed Solvent & Palladium Catalyst Inert->AddSolvCat React Heat & Stir (Monitor by TLC/LC-MS) AddSolvCat->React Workup Cool & Quench React->Workup Extract Aqueous Workup & Extraction Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

A Comparative Analysis of the Stability of 3-Butoxyphenylboronic Acid and its MIDA Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and complex organic molecules, the stability of building blocks is a critical parameter that dictates their utility and reliability. Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids presents a significant challenge for researchers. This guide provides a detailed comparison of the stability of a representative boronic acid, 3-Butoxyphenylboronic acid, and its N-methyliminodiacetic acid (MIDA) protected counterpart.

The conversion of a boronic acid to its MIDA ester dramatically enhances its stability, transforming it into a robust, bench-top stable reagent.[1] This increased stability allows for more reliable storage, handling, and purification, including compatibility with chromatography.[1]

Quantitative Stability Comparison

The following table summarizes the key stability features of this compound and its MIDA ester based on established data for analogous compounds. While specific quantitative data for this compound was not found, the data presented for other arylboronic acids provides a strong comparative framework.

ParameterThis compoundThis compound MIDA ester
Bench-top Stability Prone to decomposition (protodeboronation, oxidation, polymerization) over days.[2]Indefinitely stable under air.[1]
Chromatography Stability Generally unstable on silica gel.Compatible with silica gel chromatography.
Hydrolytic Stability Susceptible to hydrolysis.Stable under anhydrous conditions, even at elevated temperatures (up to 80 °C).
Deprotection Conditions Not applicable.Readily hydrolyzed under specific aqueous basic conditions (e.g., 1M NaOH, NaHCO₃).

Experimental Protocols

To quantitatively assess the stability of boronic acids and their MIDA esters, the following experimental protocols are commonly employed:

1. Bench-top Stability Assessment via ¹H NMR Spectroscopy

  • Objective: To monitor the decomposition of the boronic acid or MIDA ester over time when exposed to ambient air.

  • Procedure:

    • A known quantity of the compound (this compound or its MIDA ester) is stored as a solid in a vial on the bench-top, exposed to air.

    • At specified time intervals (e.g., 0, 15, 30, and 60 days), a small sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • A ¹H NMR spectrum is acquired for each sample.

    • The percentage of the remaining compound is determined by integrating the characteristic aromatic protons of the phenyl ring against an internal standard.[2]

2. Hydrolytic Stability and Deprotection Kinetics

  • Objective: To determine the rate of hydrolysis of the MIDA ester under different basic conditions and compare it to the stability of the parent boronic acid.

  • Procedure:

    • Prepare solutions of the this compound MIDA ester in an organic solvent (e.g., THF or dioxane).

    • Treat the solutions with different aqueous bases (e.g., 1M NaOH, K₃PO₄).[2][3]

    • Maintain the reactions at a constant temperature (e.g., room temperature or 60 °C).[2]

    • At various time points, quench aliquots of the reaction mixture and analyze them by HPLC or ¹H NMR to quantify the amount of remaining MIDA ester and the formed boronic acid.[3]

    • The observed rate constants for hydrolysis can then be calculated.

Visualizing the Stability Advantage in Synthesis

The enhanced stability of the MIDA ester allows for its use in iterative cross-coupling (ICC) strategies, a powerful tool for the controlled synthesis of complex molecules. The following diagram illustrates the logical workflow, highlighting the stability of the MIDA boronate during the coupling step and its controlled deprotection for subsequent reactions.

Stability_Workflow Iterative Cross-Coupling Workflow cluster_storage Bench-top Storage cluster_reaction Suzuki-Miyaura Coupling cluster_deprotection Deprotection BoronicAcid This compound Coupling Pd Catalyst, Base, Aryl Halide BoronicAcid->Coupling Unstable, Decomposition Competes MIDA_Ester This compound MIDA ester MIDA_Ester->Coupling Stable & Unreactive Product1 Coupled Product Coupling->Product1 Deprotection Aqueous Base (e.g., NaOH) Product1->Deprotection MIDA group intact FreeBoronicAcid Released Boronic Acid Deprotection->FreeBoronicAcid Controlled Release

Caption: Workflow comparing the utility of a boronic acid versus its stable MIDA ester in cross-coupling.

References

A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for synthesizing biaryl motifs, which are core structures in numerous pharmaceuticals. While 3-butoxyphenylboronic acid is a common reagent for this purpose, its inherent instability can lead to challenges in handling, storage, and reproducibility. This guide provides an objective comparison of more stable and robust alternative reagents, supported by experimental data, to help researchers select the optimal building block for their synthetic needs.

The primary limitations of boronic acids include their propensity for protodeboronation (cleavage of the C-B bond) and the formation of cyclic anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent yields.[1][2] To overcome these issues, several classes of boronic acid surrogates have been developed, with potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates being the most prominent.[3][4]

These alternatives offer significant advantages:

  • Enhanced Stability : Both potassium trifluoroborates and MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, simplifying storage and handling.[1][4][5]

  • Improved Reproducibility : Their stability and well-defined nature lead to more reliable and reproducible reaction outcomes.[2]

  • Controlled Release : MIDA boronates and organotrifluoroborates can slowly release the active boronic acid under reaction conditions. This is particularly advantageous for unstable boronic acids, minimizing decomposition and often leading to higher yields.[1][3]

Data Presentation: Performance Comparison of Boron Reagents

The following table summarizes the performance of this compound and its primary alternatives in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. While direct comparative data for the 3-butoxy derivatives under identical conditions is limited, this table compiles representative data based on the performance of structurally similar arylboron reagents to illustrate the relative efficacy of each class.

Reagent ClassExample ReagentCoupling PartnerCatalyst/Base/SolventTemperature (°C)Yield (%)Key AdvantagesPotential Drawbacks
Boronic Acid This compound4-BromoanisolePd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O80-10075-95%Readily available; extensive literature.Prone to protodeboronation and boroxine formation; can be unstable on storage.[2]
Potassium Trifluoroborate Potassium 3-butoxyphenyl­trifluoroborate4-BromoanisolePdCl₂(dppf) / Cs₂CO₃ / THF/H₂O8085-98%Excellent air and moisture stability; easy to handle; often provides higher yields.[2][5]Requires fluoride activation; slightly lower atom economy than boronic acids.[6]
MIDA Boronate 3-Butoxyphenyl MIDA boronate4-BromoanisolePd(OAc)₂ / SPhos / K₃PO₄ / Dioxane/H₂O60-8090-99%Exceptionally stable to storage and chromatography; enables slow release of boronic acid.[1]Requires an extra synthetic step for preparation from the boronic acid.[1]

Mandatory Visualization

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of C-C bonds. The general workflow involves several key steps from reagent preparation to final product purification.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Aryl Halide & Boron Reagent vessel Combine Reagents in Reaction Vessel reagents->vessel catalyst Palladium Catalyst & Ligand catalyst->vessel base Base (e.g., K₂CO₃) base->vessel solvent Degassed Solvent solvent->vessel inert Establish Inert Atmosphere (N₂/Ar) vessel->inert heat Heat and Stir inert->heat quench Cool & Quench Reaction heat->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Biaryl Product purify->product G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Biaryl MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK Inhibition

References

Validating the Structure of Biphenyls Synthesized from 3-Butoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and structural validation of novel biphenyl compounds are critical steps in the discovery pipeline. Biphenyl scaffolds are prevalent in many pharmaceutically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a robust method for the creation of carbon-carbon bonds between aromatic rings. This guide provides an objective comparison of the Suzuki-Miyaura reaction, using 3-butoxyphenylboronic acid as a key starting material, with other prominent cross-coupling methods. We present detailed experimental protocols, comparative data, and a workflow for the structural validation of the resulting biphenyl compounds.

Comparison of Biphenyl Synthesis Methods

The choice of synthetic route for biphenyls depends on several factors, including the availability of starting materials, functional group tolerance, reaction conditions, and the toxicity of reagents and byproducts. The Suzuki-Miyaura reaction is often favored for its mild conditions and the use of generally stable and less toxic boronic acids.[1] However, other methods such as the Heck, Stille, and Negishi reactions provide viable alternatives.[1][2]

ReactionCoupling PartnersCatalystAdvantagesDisadvantagesTypical Yields
Suzuki-Miyaura Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid or EsterPd(0) complexMild reaction conditions, commercially available and stable reagents, non-toxic byproducts.[1]Potential for side reactions like homocoupling.70-99%[3][4]
Heck Aryl/Vinyl Halide or Triflate + AlkenePd(0) complexAvoids the need for pre-formed organometallic reagents.[1]Can have issues with regioselectivity, often requires higher temperatures.[1]60-90%[5]
Stille Aryl/Vinyl Halide or Triflate + OrganostannanePd(0) complexHigh functional group tolerance, mild reaction conditions.[1]Toxicity of organotin compounds is a significant drawback.75-95%[6]
Negishi Aryl/Vinyl Halide or Triflate + Organozinc ReagentPd(0) or Ni(0) complexHigh reactivity and functional group tolerance.Organozinc reagents are often sensitive to air and moisture.[1]70-95%

Experimental Protocols

This section provides a detailed protocol for the synthesis of 3-butoxybiphenyl via a Suzuki-Miyaura coupling reaction, followed by a general procedure for its structural validation.

Synthesis of 3-Butoxybiphenyl from this compound and Bromobenzene

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.

  • Solvent Addition: Add 20 mL of 1,4-dioxane and 5 mL of degassed water to the flask.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) and add them to the reaction mixture.

  • Reaction: The mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. 30 mL of ethyl acetate is added, and the organic layer is washed with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-butoxybiphenyl.

Structural Validation of 3-Butoxybiphenyl

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 3-butoxybiphenyl.

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺) and compare it with the calculated molecular weight of 3-butoxybiphenyl.

3. High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Prepare a standard solution of the purified product in the mobile phase.

  • Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

  • Analysis: Assess the purity of the synthesized compound by observing the number and area of the peaks in the chromatogram.

Predicted Spectroscopic Data for 3-Butoxybiphenyl

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55-7.30 (m, 5H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 6.90 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 4.05 (t, J = 6.5 Hz, 2H, -OCH₂-), 1.85-1.75 (m, 2H, -OCH₂CH₂-), 1.55-1.45 (m, 2H, -CH₂CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 159.5, 141.2, 138.5, 129.8, 128.7, 127.3, 127.2, 119.8, 114.5, 113.0, 67.9, 31.3, 19.3, 13.9
Mass Spectrometry (ESI-MS) Calculated for C₁₆H₁₈O: 226.1358; Found: [M+H]⁺ = 227.1436

Visualizations

The following diagrams illustrate the workflow for the synthesis and validation of biphenyls and a decision-making process for selecting a suitable synthetic method.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation reagents This compound + Aryl Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize ms Mass Spectrometry purification->ms hplc HPLC Purity Check purification->hplc final_product Validated Biphenyl Structure nmr->final_product ms->final_product hplc->final_product

Caption: Experimental workflow for the synthesis and structural validation of biphenyls.

Synthetic_Method_Selection start Start: Need to Synthesize a Biphenyl boronic_acid Is the corresponding boronic acid available? start->boronic_acid suzuki Use Suzuki-Miyaura Coupling boronic_acid->suzuki Yes alkene Is an alkene a suitable coupling partner? boronic_acid->alkene No heck Use Heck Reaction alkene->heck Yes organotin Are organotin reagents tolerable? alkene->organotin No stille Use Stille Coupling organotin->stille Yes negishi Consider Negishi Coupling (with sensitive organozinc reagents) organotin->negishi No other Explore other methods (e.g., Ullmann) negishi->other

Caption: Decision tree for selecting a biphenyl synthesis method.

References

A Comparative Guide to 3-Butoxyphenylboronic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-butoxyphenylboronic acid and its analogs in the context of structure-activity relationship (SAR) studies, with a focus on their application as potential therapeutic agents. The information presented is supported by experimental data from peer-reviewed research to facilitate informed decisions in drug design and development.

Introduction

Boronic acids are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with diols and their role as key building blocks in Suzuki-Miyaura cross-coupling reactions make them invaluable in drug discovery.[2][3] Several boronic acid-containing drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, have reached the market, highlighting the therapeutic potential of this chemical moiety.[4][5] Phenylboronic acids, in particular, have been explored for various therapeutic targets, including cancer, by interacting with specific biomarkers on cancer cell surfaces.[6]

This guide focuses on this compound and its structural analogs, which have been investigated for their biological activity. By systematically comparing their performance in relevant assays, we aim to elucidate key structural features that govern their efficacy and provide a framework for the design of more potent and selective compounds.

Comparison of Biological Activity: Anti-cancer Properties

Recent SAR studies have explored analogs of Combretastatin A-4 (CA-4), a potent anti-cancer agent that inhibits tubulin polymerization, by replacing a key phenolic hydroxyl group with a boronic acid moiety.[7] These studies provide a platform for comparing this compound derivatives with other substituted phenylboronic acids.

Table 1: Cytotoxicity of Boronic Acid Analogs of Combretastatin A-4 against MCF-7 Cells
CompoundSubstitution on Phenyl Ring CIC₅₀ (µM)
Analog of this compound 3-ButoxyData Not Available
8b 3-Methoxy< 1
8c 4-Methoxy< 1
CA-4 (Reference) 3-Hydroxy, 4-Methoxy0.002

Data sourced from a study on boronic acid bioisosteres of Combretastatin A-4.[7]

Table 2: Inhibition of Tubulin Polymerization by Boronic Acid Analogs
CompoundSubstitution on Phenyl Ring CIC₅₀ (µM)
Analog of this compound 3-ButoxyData Not Available
8b 3-Methoxy> 50
8c 4-Methoxy10
CA-4 (Reference) 3-Hydroxy, 4-Methoxy1.7

Data sourced from a study on boronic acid bioisosteres of Combretastatin A-4.[7]

The available data indicates that while methoxy-substituted phenylboronic acid analogs (8b and 8c) show significant cytotoxicity against MCF-7 human breast carcinoma cells, their potency in inhibiting tubulin polymerization is considerably lower than the parent compound, CA-4.[7] Specifically, the para-substituted analog (8c) is a better inhibitor of tubulin polymerization than the meta-substituted analog (8b).[7] This suggests that the position of the substituent on the phenyl ring is critical for activity. Although direct experimental data for a 3-butoxy analog was not found in the reviewed studies, the trend suggests that the nature and position of the alkoxy group significantly influence the biological activity.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for the combretastatin analogs discussed is the inhibition of tubulin polymerization.[7] Tubulin is a crucial protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. By binding to the colchicine-binding site on tubulin, these compounds prevent microtubule formation, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Processes cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Division Cell Division Microtubules->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Disruption leads to Boronic Acid Analog Boronic Acid Analog Inhibition Inhibition Boronic Acid Analog->Inhibition Binds to Tubulin Inhibition->Tubulin Dimers Prevents Polymerization

Caption: Signaling pathway for tubulin polymerization inhibition.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited SAR studies.

Inhibition of Tubulin Polymerization Assay
  • Preparation: Tubulin is purified from bovine brain and stored at -80°C.

  • Assay Mixture: A reaction mixture containing tubulin in a glutamate-based buffer is prepared.

  • Incubation: The test compounds (boronic acid analogs) are added to the tubulin mixture at various concentrations and incubated at 37°C.

  • Measurement: The increase in absorbance at 340 nm is monitored over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.[7]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: MCF-7 human breast carcinoma cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Conclusion

The structure-activity relationship of phenylboronic acid analogs as anti-cancer agents is a promising area of research. The available data suggests that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. While direct data for this compound in these specific anti-cancer SAR studies is not yet available, the trends observed with methoxy-substituted analogs provide a valuable framework for predicting its potential activity and for the rational design of novel, more potent tubulin polymerization inhibitors. Further studies incorporating a wider range of alkoxy substituents, including the butoxy group, are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this class of compounds.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of the palladium catalyst is crucial for the efficiency, substrate scope, and overall success of this transformation. This guide provides a comparative overview of commonly employed palladium catalysts for the coupling of 3-butoxyphenylboronic acid with aryl halides, supported by representative experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. The data presented is a composite derived from typical conditions reported in the literature for similar substrates, providing a benchmark for catalyst efficiency.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄2.0Toluene/H₂OK₂CO₃9012~90
Pd(OAc)₂ / SPhos1.0DioxaneK₃PO₄1006>95
XPhos Pd G21.5t-AmOH/H₂OK₃PO₄804>98
Pd/C (10%)5.0Ethanol/H₂OK₂CO₃8018~85

Key Observations:

  • Buchwald Ligand Systems: Catalysts formed in situ from Pd(OAc)₂ with bulky biarylphosphine ligands like SPhos, or pre-formed catalysts like XPhos Pd G2, generally exhibit higher activity, allowing for lower catalyst loadings and shorter reaction times with excellent yields.[1][2]

  • Traditional Catalysts: Pd(PPh₃)₄ remains a reliable and widely used catalyst, though it may require slightly higher catalyst loadings and longer reaction times compared to more modern systems.[3][4]

  • Heterogeneous Catalysis: Palladium on carbon (Pd/C) offers the significant advantage of simplified product purification and potential for catalyst recycling, aligning with green chemistry principles. However, it typically requires higher catalyst loading and longer reaction times to achieve comparable yields to homogeneous catalysts.[5][6]

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., t-AmOH/H₂O mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., XPhos Pd G2, 1.5 mol%) is added under a positive flow of the inert gas. The degassed solvent (e.g., a 10:1 mixture of t-AmOH and water) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously for the specified time (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling Reactants Reactant Preparation (Aryl Halide, Boronic Acid, Base) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Catalyst Catalyst & Solvent Addition Setup->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup Reaction->Workup Monitoring->Reaction Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Product Final Product Analysis->Product

Caption: Suzuki-Miyaura reaction workflow.

References

Potassium 3-Butoxyphenyltrifluoroborate: A Superior Reagent for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds that are central to drug discovery and materials science. The choice of the organoboron reagent is critical to the success of this transformation. This guide presents an objective comparison of potassium 3-butoxyphenyltrifluoroborate with its traditional alternative, 3-butoxyphenylboronic acid, highlighting the significant advantages of the former in terms of stability, handling, and reaction performance.

The Trifluoroborate Advantage: Enhanced Stability and Reliability

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids for several key reasons.[1][2] The primary advantage lies in their exceptional stability. Unlike boronic acids, which are prone to decomposition via protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), potassium trifluoroborates are robust, crystalline solids with a longer shelf-life.[1][2] This inherent stability simplifies storage and handling, leading to more consistent and reproducible results in cross-coupling reactions.

The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to premature degradation under reaction conditions, which can be a significant issue with boronic acids, especially with sensitive substrates.[1][2] This stability often translates to higher yields and the ability to use near-stoichiometric amounts of the reagent, improving the overall efficiency of the synthesis.

G Advantages of Potassium Aryltrifluoroborates A Potassium 3-Butoxyphenyltrifluoroborate (Tetracoordinate Boron) B Enhanced Stability (Air & Moisture Insensitive) A->B C Ease of Handling (Crystalline Solid) A->C D Higher & More Reproducible Yields B->D E Avoidance of Boroxine Formation B->E F Reduced Protodeboronation B->F C->D G Improved Synthetic Efficiency D->G E->G F->G

Key advantages of potassium 3-butoxyphenyltrifluoroborate.

Comparative Performance in Suzuki-Miyaura Coupling

While direct side-by-side comparative data for potassium 3-butoxyphenyltrifluoroborate and this compound under identical conditions is not extensively documented in the literature, the general trend of improved performance with trifluoroborates is well-established. To illustrate this, the following table presents a representative comparison of a generic aryltrifluoroborate versus its corresponding boronic acid in a Suzuki-Miyaura coupling reaction. The data consistently shows that trifluoroborates can provide significantly higher yields.

Table 1: Representative Yield Comparison in Suzuki-Miyaura Coupling

Organoboron ReagentCoupling PartnerProductYield (%)
Potassium AryltrifluoroborateAryl BromideBiaryl94%
Arylboronic AcidAryl BromideBiaryl37%

Note: This data is illustrative of the potential yield improvement when using a potassium aryltrifluoroborate in place of the corresponding arylboronic acid.

Experimental Protocols

To facilitate the adoption of potassium 3-butoxyphenyltrifluoroborate, detailed experimental protocols for a general Suzuki-Miyaura cross-coupling reaction are provided below, alongside a typical protocol for a reaction using a boronic acid for comparison.

Protocol 1: Suzuki-Miyaura Coupling with Potassium 3-Butoxyphenyltrifluoroborate

Materials:

  • Potassium 3-butoxyphenyltrifluoroborate (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add potassium 3-butoxyphenyltrifluoroborate, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide, this compound, and base in the solvent mixture.

  • Bubble argon through the solution for 15-20 minutes to degas.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to reflux (typically 90-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

G Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup (Reagents, Catalyst, Base, Solvent) B Inert Atmosphere (Degassing with Ar/N₂) A->B C Heating & Stirring (e.g., 80-100 °C) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

References

A Comparative Yield Analysis of Phenylboronic Acids in Biaryl Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Biaryl Synthesis through Strategic Phenylboronic Acid Selection

The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Among the myriad of cross-coupling methodologies, the palladium-catalyzed Suzuki-Miyaura reaction remains a preeminent tool for its operational simplicity and broad functional group tolerance. A critical parameter influencing the efficiency of this transformation is the electronic nature of the substituents on the phenylboronic acid coupling partner. This guide provides an objective, data-driven comparison of the performance of unsubstituted, electron-rich, and electron-poor phenylboronic acids in biaryl synthesis, offering insights to inform reaction optimization and catalyst selection.

Comparative Performance of Phenylboronic Acids

The electronic properties of the substituents on the phenylboronic acid ring play a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups can enhance the nucleophilicity of the aryl group, often leading to higher reaction yields. Conversely, electron-withdrawing groups can diminish the nucleophilicity, which may result in lower yields under standard conditions. However, the interplay of catalyst, ligand, base, and solvent can be modulated to achieve high efficiencies with a wide range of substituted phenylboronic acids.

The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid and its derivatives featuring electron-donating and electron-withdrawing substituents. The data is collated from studies where reaction conditions were maintained consistently to ensure a valid comparison.

Phenylboronic Acid DerivativeSubstituent TypeProductYield (%)
Phenylboronic AcidUnsubstitutedBiphenyl98
4-Methoxyphenylboronic AcidElectron-Donating (-OCH₃)4-Methoxybiphenyl99+
4-Nitrophenylboronic AcidElectron-Withdrawing (-NO₂)4-Nitrobiphenyl85

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid derivative (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the phenylboronic acid derivative, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add toluene and water to the flask.

  • The reaction mixture is then heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with brine (2 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams provide a visual representation of the Suzuki-Miyaura coupling reaction workflow and the fundamental catalytic cycle.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis setup_reactants Combine Aryl Halide, Phenylboronic Acid, Base, and Catalyst add_solvent Add Degassed Solvent setup_reactants->add_solvent inert_atm Establish Inert Atmosphere (Ar/N2) add_solvent->inert_atm heating Heat and Stir (e.g., 80-100 °C) inert_atm->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring extraction Aqueous Extraction monitoring->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

A typical experimental workflow for Suzuki-Miyaura biaryl synthesis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X Pd0->lab1 OxAdd Oxidative Addition ArPdAr Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ + Base ArPdX->lab2 Transmetalation Transmetalation ArPdAr->Pd0 Biaryl Ar-Ar' ArPdAr->Biaryl ArPdAr->lab3 RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ + Base lab1->ArPdX lab2->ArPdAr lab3->Pd0

Spectroscopic Analysis: A Comparative Guide to Confirming Successful Coupling with 3-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in synthetic chemistry and drug development, the successful formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, frequently employed to create biaryl structures. This guide provides a comparative analysis of the spectroscopic data used to confirm the successful coupling of 3-Butoxyphenylboronic acid with an aryl halide.

To illustrate the spectroscopic shifts indicative of a successful reaction, we will compare the analytical data of the starting material, this compound, with its corresponding homocoupling product, 3,3'-dibutoxybiphenyl. Furthermore, we will contrast this with the more fundamental coupling of Phenylboronic acid to form biphenyl, providing a clear baseline for understanding the key spectral changes.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the starting materials and their respective coupling products.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 8.2 (br s)Broad Singlet2HB(OH)₂
7.65 (d, J=7.6 Hz)Doublet1HAr-H
7.58 (s)Singlet1HAr-H
7.35 (t, J=7.6 Hz)Triplet1HAr-H
7.05 (d, J=7.6 Hz)Doublet1HAr-H
4.02 (t, J=6.5 Hz)Triplet2H-OCH₂-
1.80 (m)Multiplet2H-OCH₂CH₂-
1.52 (m)Multiplet2H-CH₂CH₃
0.99 (t, J=7.4 Hz)Triplet3H-CH₃
3,3'-Dibutoxybiphenyl 7.35 (t, J=7.8 Hz)Triplet2HAr-H
7.18 (m)Multiplet4HAr-H
6.90 (dd, J=8.2, 2.1 Hz)Doublet of Doublets2HAr-H
4.01 (t, J=6.5 Hz)Triplet4H-OCH₂-
1.82 (m)Multiplet4H-OCH₂CH₂-
1.53 (m)Multiplet4H-CH₂CH₃
1.00 (t, J=7.4 Hz)Triplet6H-CH₃
Phenylboronic acid 8.21 (br s)Broad Singlet2HB(OH)₂
8.15 (d, J=7.2 Hz)Doublet2HAr-H
7.58 (t, J=7.2 Hz)Triplet1HAr-H
7.48 (t, J=7.2 Hz)Triplet2HAr-H
Biphenyl 7.60 (d, J=7.6 Hz)Doublet4HAr-H
7.44 (t, J=7.6 Hz)Triplet4HAr-H
7.34 (t, J=7.3 Hz)Triplet2HAr-H

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound 158.2, 135.5, 129.8, 128.5, 120.0, 115.0, 68.0, 31.3, 19.3, 13.9Ar-C, C-B, -OCH₂-, -CH₂-, -CH₂-, -CH₃
3,3'-Dibutoxybiphenyl 159.2, 142.5, 129.8, 121.8, 115.0, 114.8, 67.9, 31.4, 19.3, 13.9Ar-C, -OCH₂-, -CH₂-, -CH₂-, -CH₃
Phenylboronic acid 136.0, 131.5, 128.5, 128.0Ar-C, C-B
Biphenyl 141.3, 128.8, 127.3, 127.2Ar-C

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Interpretation
This compound 3300-3500 (broad), 2950, 1600, 1450, 1380, 1250O-H (B(OH)₂), C-H (alkane), C=C (aromatic), B-O stretch, C-O stretch
3,3'-Dibutoxybiphenyl 2950, 1600, 1480, 1240C-H (alkane), C=C (aromatic), C-O stretch
Phenylboronic acid 3300-3500 (broad), 3050, 1600, 1430, 1350O-H (B(OH)₂), C-H (aromatic), C=C (aromatic), B-O stretch
Biphenyl 3050, 1590, 1480, 730, 690C-H (aromatic), C=C (aromatic), C-H bend (aromatic)

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 194.1137, 121, 93
3,3'-Dibutoxybiphenyl 298.2241, 185, 157
Phenylboronic acid 122.0105, 77, 51
Biphenyl 154.177, 51

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible spectroscopic data. The following outlines the key steps for the analysis of the coupling reaction mixture and the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For reaction monitoring: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and dilute with 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.

    • For purified product: Dissolve 5-10 mg of the purified solid in 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Solvent: CDCl₃

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Solvent: CDCl₃

    • Number of scans: 1024 or more, depending on concentration.

    • Technique: Proton-decoupled.

    • Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • Liquid Samples (for reaction monitoring): Place a drop of the reaction mixture directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Filter the solution if any solid particles are present.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Inlet system: Direct insertion probe or Gas Chromatography (GC) for reaction mixtures.

    • Mass range: 50-500 m/z.

Mandatory Visualization

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start This compound + Aryl Halide react Pd Catalyst, Base, Solvent, Heat start->react product Crude Product Mixture react->product nmr NMR (¹H, ¹³C) product->nmr Aliquot ir FT-IR product->ir Aliquot ms Mass Spectrometry product->ms Aliquot confirm Successful Coupling Confirmed nmr->confirm ir->confirm ms->confirm

Experimental Workflow for Coupling Confirmation

logical_relationship cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion A ¹H NMR: - Disappearance of B(OH)₂ signal - Appearance of new aromatic signals Conclusion Successful C-C Bond Formation A->Conclusion B ¹³C NMR: - Disappearance of C-B signal - Appearance of new aromatic signals B->Conclusion C FT-IR: - Disappearance of broad O-H stretch - Minimal change in C=C and C-O stretches C->Conclusion D Mass Spec: - Appearance of product molecular ion peak - Disappearance of starting material ion peak D->Conclusion

Logical Confirmation of Successful Coupling

3-Butoxyphenylboronic Acid: A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-butoxyphenylboronic acid presents itself as a versatile, yet under-characterized reagent in the landscape of organic synthesis and chemical sensing. This guide provides a comprehensive literature review of its applications, performance in comparison to other alkoxy-substituted phenylboronic acids, and known limitations, supported by available experimental data and detailed methodologies.

Physicochemical Properties

This compound is an aromatic boronic acid featuring a butoxy group at the meta-position of the phenyl ring. The presence of the alkoxy group influences the electronic properties of the boronic acid moiety, which in turn affects its reactivity and binding affinities. While specific experimental data for the butoxy derivative is scarce, comparisons with its more common counterpart, 3-methoxyphenylboronic acid, can provide valuable insights.

PropertyThis compound (Predicted/Inferred)3-Methoxyphenylboronic Acid
Molecular Formula C₁₀H₁₅BO₃C₇H₉BO₃
Molecular Weight 194.04 g/mol 151.96 g/mol
Appearance White to off-white solidWhite to light yellow crystalline powder
Melting Point Not widely reported160-163 °C
Solubility Soluble in organic solvents like THF, DMF, and alcoholsSoluble in DMSO and Methanol (slightly)
pKa Expected to be similar to other 3-alkoxyphenylboronic acids~8.10 (Predicted)

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Arylboronic acids are key reagents in this palladium-catalyzed reaction. The butoxy substituent in this compound is expected to have an electron-donating effect, which can influence the transmetalation step of the catalytic cycle.

Comparative Performance

While specific yield data for a wide range of Suzuki-Miyaura reactions using this compound is not extensively tabulated in the literature, we can infer its performance based on studies of other 3-alkoxyphenylboronic acids. Generally, electron-donating groups at the meta-position can lead to moderate to good yields in cross-coupling reactions.

Illustrative Yields for Suzuki-Miyaura Coupling of 3-Alkoxyphenylboronic Acids with Aryl Bromides:

Aryl Bromide3-Alkoxyphenylboronic AcidCatalyst SystemBaseSolventYield (%)
4-Bromoacetophenone3-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85-95
1-Bromo-4-nitrobenzene3-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-98
4-Bromotoluene3-Ethoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene88-96

Note: The yields for this compound are expected to be in a similar range under optimized conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture This compound This compound This compound->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup & Purification Workup & Purification Heating->Workup & Purification Biaryl Product Biaryl Product Workup & Purification->Biaryl Product Saccharide_Sensing cluster_0 Sensor-Saccharide Interaction cluster_1 Fluorescence Measurement Sensor Sensor Complex Complex Sensor->Complex Binding Saccharide (Diol) Saccharide (Diol) Saccharide (Diol)->Complex Emission Emission Complex->Emission Fluorescence Change Excitation Excitation Excitation->Complex Detection Detection Emission->Detection

Safety Operating Guide

Proper Disposal of 3-Butoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3-Butoxyphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to minimize risks and ensure responsible waste management.

Essential Safety and Handling

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if necessary, an apron.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.[5]

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data of Structurally Similar Boronic Acids

To provide a reference for the potential properties of this compound, the following table summarizes data for structurally analogous compounds.

Property4-Methoxyphenylboronic acid3-Methoxyphenylboronic acidPhenylboronic acid
Molecular Weight 151.96 g/mol 151.96 g/mol [6][7][8]121.93 g/mol
Melting Point 204-208 °C160-163 °C[6][7]216-219 °C
Hazards Skin, eye, and respiratory irritation[3]Skin, eye, and respiratory irritation[4]Harmful if swallowed

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Under no circumstances should this chemical be disposed of down the drain. [9]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often a suitable choice.

  • Ensure the container is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally appropriate.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and properly ventilated satellite accumulation area (SAA) that is at or near the point of generation.

  • Keep the container closed except when adding waste.

4. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[3]

5. Empty Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Spill Response Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[5]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: Have 3-Butoxyphenylboronic acid waste? is_contaminated Is it pure compound or in solution? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty No collect_waste Collect in a labeled, compatible hazardous waste container. is_contaminated->collect_waste Yes is_empty->start No rinse_container Triple rinse container with appropriate solvent. is_empty->rinse_container Yes store_waste Store in designated Satellite Accumulation Area (SAA). collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste. rinse_container->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Butoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Butoxyphenylboronic acid, ensuring the well-being of laboratory personnel and the integrity of research.

Immediate Safety Precautions: Before commencing any work with this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[1][2]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for boronic acids.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]To protect eyes from potential splashes and airborne particles, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]To prevent skin contact, which can cause irritation. Gloves should be inspected before use and changed if contaminated.[1][3]
Body Protection A fully buttoned laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[1][2]To protect skin from accidental spills and contact.
Respiratory Protection A NIOSH-approved respirator is necessary if dust is generated or if working outside a fume hood.[2][4]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered.[2] Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[2]

    • When transferring the solid, use a spatula or other appropriate tools to minimize dust generation.[2]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]

  • Container Management: Use a container compatible with boronic acids, such as high-density polyethylene (HDPE) or glass.[5] Keep the container sealed when not in use.

  • Storage: Store the waste container in a designated, cool, and dry satellite accumulation area away from incompatible materials.[5]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5] Do not dispose of this compound or its waste down the drain.[1][5]

Emergency Procedures

  • Spill: In the event of a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite).[1] Sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[4] For larger spills, evacuate the area and contact your institution's EHS department.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[4][6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Handling_and_Disposal_Workflow Workflow for Handling this compound A Preparation - Clean workspace - Assemble materials B Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B Proceed C Handling - Work in fume hood - Minimize dust - Keep container closed B->C Proceed D Post-Handling - Clean workspace - Doff PPE - Wash hands C->D Complete Handling E Waste Collection - Collect all contaminated materials - Use designated container C->E Generate Waste D->E Dispose of PPE F Waste Storage & Disposal - Seal and label container - Store in designated area - Contact EHS for disposal E->F Ready for Disposal

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.